Product packaging for 1-(4-Chlorophenyl)-5-methoxy-1-pentanone(Cat. No.:CAS No. 1346603-14-2)

1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Cat. No.: B125406
CAS No.: 1346603-14-2
M. Wt: 226.7 g/mol
InChI Key: KNDKIXNRTKTQCI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methoxy-1-pentanone is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.7 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15ClO2 B125406 1-(4-Chlorophenyl)-5-methoxy-1-pentanone CAS No. 1346603-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-5-methoxypentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-15-9-3-2-4-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDKIXNRTKTQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603224
Record name 1-(4-Chlorophenyl)-5-methoxypentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346603-14-2
Record name 1-(4-Chlorophenyl)-5-methoxypentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, plausible synthetic routes, and current state of knowledge regarding the compound 1-(4-Chlorophenyl)-5-methoxy-1-pentanone. The information is compiled for professionals in chemical research and drug development.

Core Chemical Properties

This compound is an organic compound featuring a para-substituted chlorophenyl ring attached to a five-carbon ketone chain with a terminal methoxy group. Its core physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 1346603-14-2[1]
Molecular Formula C₁₂H₁₅ClO₂[1]
Molecular Weight 226.70 g/mol Calculated
Appearance Light Brown Wax[2]
Purity >98%[1]
Solubility Soluble in Dichloromethane, Methanol, Toluene[2]
Melting Point No Data AvailableN/A
Boiling Point No Data AvailableN/A
Storage Condition No Data Available[1]

Note: A molecular weight of 327.23 g/mol is cited in one source[1]; however, the calculated molecular weight based on the formula C₁₂H₁₅ClO₂ is 226.70 g/mol , which is consistent with other database entries.

Structural Analysis

The key to understanding the reactivity and potential applications of this compound lies in its distinct chemical moieties. The diagram below illustrates the logical relationship between its primary structural components and a potential synthetic disconnection approach.

cluster_target Target Molecule cluster_components Key Structural Components cluster_precursors Potential Precursors Target This compound Chlorophenyl 4-Chlorophenyl Group Target->Chlorophenyl contains Ketone Carbonyl (Ketone) Target->Ketone contains AlkylChain 5-Methoxy-pentanyl Chain Target->AlkylChain contains Precursor1 Chlorobenzene Precursor1->Target Forms C-C bond via Friedel-Crafts Acylation Precursor2 5-Methoxypentanoyl Chloride Precursor2->Target

Caption: Logical disconnection of the target molecule into its core components.

Spectroscopic Analysis

Experimental Protocols: Synthesis

While a specific, peer-reviewed synthesis protocol for this exact compound is not available, its structure suggests two highly plausible and standard synthetic methodologies.

Method A: Friedel-Crafts Acylation

This is a classic and direct method for forming the aryl-ketone bond. The reaction involves the electrophilic acylation of chlorobenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

Protocol:

  • Apparatus Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel. The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in an excess of chlorobenzene, which serves as both the reactant and the solvent. The suspension is cooled to 0-5 °C in an ice bath.

  • Acyl Chloride Addition: 5-Methoxypentanoyl chloride (1.0 equivalent) is dissolved in a minimal amount of dry chlorobenzene and added dropwise to the cooled AlCl₃ suspension via the addition funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is slowly quenched by pouring it over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complex and moves the product into the organic layer.

  • Extraction: The organic layer is separated. The aqueous layer is extracted two more times with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The solution is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product (a light brown oil or wax) is purified by column chromatography on silica gel to yield the final product.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Inert Setup Flask under Inert Atmosphere Cool Cool Chlorobenzene & AlCl₃ Suspension to 0°C Inert->Cool Add Dropwise Addition of 5-Methoxypentanoyl Chloride Cool->Add Stir Stir at Room Temp for 12-18h Add->Stir Quench Quench with Acidified Ice Stir->Quench Extract Separate & Extract with CH₂Cl₂ Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry, Filter, & Evaporate Wash->Dry Purify Purify via Column Chromatography Dry->Purify

Caption: Workflow for the Friedel-Crafts acylation synthesis of the title compound.

Method B: Grignard Reaction

This method is analogous to a patented process for a similar compound and is a robust way to form the C-C bond between the aryl ring and the carbonyl carbon.[3]

Protocol:

  • Grignard Reagent Preparation: In a flame-dried, inert-atmosphere apparatus, magnesium turnings (1.1 equivalents) are placed in anhydrous tetrahydrofuran (THF). A small crystal of iodine or a few drops of 1,2-dibromoethane are added as an initiator. 1-Bromo-4-methoxybutane (1.0 equivalent) in anhydrous THF is added slowly to maintain a gentle reflux. After the addition, the mixture is heated to reflux for 1-2 hours to ensure complete formation of 4-methoxybutylmagnesium bromide.

  • Coupling Reaction: The prepared Grignard reagent is cooled. In a separate flask, 4-chlorobenzonitrile (1.0 equivalent) is dissolved in anhydrous THF. The Grignard solution is then added slowly to the 4-chlorobenzonitrile solution at 0 °C. The reaction is then stirred at room temperature for several hours.

  • Hydrolysis: The reaction is carefully quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) to hydrolyze the intermediate imine. This mixture is stirred vigorously for 1-2 hours until the ketone is formed.

  • Workup and Purification: The workup and purification steps are similar to those described in Method A, involving extraction, washing, drying, and final purification by column chromatography.

Biological Activity and Signaling Pathways

A thorough search of scientific literature reveals no specific studies on the biological activity, pharmacological effects, or associated signaling pathways of this compound. While derivatives containing the 4-chlorophenyl moiety are common in drug discovery, data for this specific ketone is not publicly available. Therefore, its potential as a therapeutic agent or its mechanism of action remains uninvestigated.

Conclusion

This compound is a well-defined chemical entity with known basic properties but lacks comprehensive characterization in the public domain, particularly regarding spectroscopic data and biological activity. The synthetic routes outlined provide reliable and standard laboratory procedures for its preparation, enabling further research. This guide serves as a foundational document for scientists interested in synthesizing this compound for screening, further derivatization, or other research and development applications.

References

An In-depth Technical Guide on the Structure Elucidation of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. This includes predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, alongside a plausible synthetic pathway. This guide serves as a valuable resource for researchers working with this compound or similar chemical structures.

Chemical Identity

This compound is a chemical compound with the following identifiers:

PropertyValue
IUPAC Name This compound
CAS Number 1346603-14-2[1]
Molecular Formula C₁₂H₁₅ClO₂[1]
Molecular Weight 226.7 g/mol [1]
Canonical SMILES COC(C)CCC(=O)C1=CC=C(Cl)C=C1

Proposed Synthesis

A viable synthetic route for this compound can be adapted from established methods for analogous compounds, such as the synthesis of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone. A proposed reaction involves the Friedel-Crafts acylation of chlorobenzene with 5-methoxypentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions chlorobenzene Chlorobenzene catalyst AlCl₃ (Lewis Acid) methoxy_pentanoyl_chloride 5-Methoxypentanoyl Chloride workup Aqueous Work-up & Purification catalyst->workup Friedel-Crafts Acylation solvent Dichloromethane temperature 0 °C to rt product This compound workup->product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Proposed Synthesis
  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Slowly add 5-methoxypentanoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Addition of Chlorobenzene: Following the addition of the acyl chloride, add chlorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Structure Elucidation

The structure of this compound can be elucidated using a combination of spectroscopic techniques. The following sections detail the predicted data for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra are crucial for confirming the connectivity of the molecule.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis sample Dissolve Sample in CDCl₃ H_NMR ¹H NMR sample->H_NMR C_NMR ¹³C NMR sample->C_NMR chem_shift Chemical Shift Analysis H_NMR->chem_shift coupling Coupling Constant Analysis H_NMR->coupling integration Integration H_NMR->integration C_NMR->chem_shift structure Elucidated Structure chem_shift->structure coupling->structure integration->structure

Caption: Workflow for NMR-based structure elucidation.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.92d, J = 8.6 Hz2HAr-H (ortho to C=O)
7.45d, J = 8.6 Hz2HAr-H (meta to C=O)
3.38t, J = 6.2 Hz2H-CH₂-O-
3.32s3H-OCH₃
2.95t, J = 7.2 Hz2H-C(=O)-CH₂-
1.78p, J = 7.2 Hz2H-C(=O)-CH₂-CH₂-
1.65p, J = 6.7 Hz2H-CH₂-CH₂-O-

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
198.5C=O
139.5Ar-C (para to C=O)
135.2Ar-C (ipso to C=O)
129.6Ar-CH (ortho to C=O)
128.9Ar-CH (meta to C=O)
72.8-CH₂-O-
58.5-OCH₃
38.2-C(=O)-CH₂-
28.8-CH₂-CH₂-O-
21.5-C(=O)-CH₂-CH₂-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data

m/zRelative IntensityProposed Fragment
226/22830/10[M]⁺ (isotopic pattern for Cl)
139/141100/33[Cl-C₆H₄-C=O]⁺
111/11320/7[Cl-C₆H₄]⁺
8740[CH₂(CH₂)₃OCH₃]⁺
4550[CH₂=O-CH₃]⁺
Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3060MediumAromatic C-H stretch
2940, 2870MediumAliphatic C-H stretch
1685StrongC=O (Aryl ketone) stretch
1585, 1480MediumAromatic C=C stretch
1250StrongC-O-C (ether) stretch
830Strong1,4-disubstituted benzene C-H bend
750StrongC-Cl stretch

Signaling Pathways and Biological Context

Currently, there is no publicly available information detailing specific signaling pathways or biological activities directly associated with this compound. However, compounds with similar structural motifs, such as substituted aromatic ketones, are of interest in medicinal chemistry and may be investigated for a variety of biological targets. Any research in this area would necessitate initial screening and target identification.

Biological_Screening_Logic compound This compound screening High-Throughput Screening compound->screening hit_id Hit Identification screening->hit_id target_id Target Identification & Validation hit_id->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

Caption: Logical workflow for investigating the biological activity of the title compound.

Conclusion

This technical guide provides a detailed, albeit predictive, structural elucidation of this compound. The proposed synthetic route and the predicted spectroscopic data offer a solid foundation for researchers and drug development professionals. Future experimental work is required to validate these predictions and to explore the potential biological activities of this compound.

References

Technical Guide: 1-(4-Chlorophenyl)-5-methoxy-1-pentanone (CAS: 1346603-14-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available technical information on 1-(4-Chlorophenyl)-5-methoxy-1-pentanone. Publicly accessible, in-depth research on the biological activity and specific experimental applications of this compound is limited. The information presented herein is intended for research and informational purposes only.

Core Compound Data

This compound is a chemical compound with the CAS number 1346603-14-2.[1] It is characterized as a light brown wax.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 1346603-14-2[1]
Molecular Formula C12H15ClO2[1]
Molecular Weight 226.7 g/mol [1]
Physical Form Light Brown Wax[1]
Solubility Dichloromethane, Methanol, Toluene[1]

Synthesis and Experimental Protocols

Illustrative Synthesis of a Related Compound: 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone

This synthesis involves the reaction of a Grignard reagent with a benzonitrile derivative.

Step 1: Formation of the Grignard Reagent (4-methoxyl butyl magnesium chloride)

  • Magnesium chips and a solvent (e.g., isopropyl ether or 2-methyltetrahydrofuran) are placed in a reaction vessel.

  • A portion of the solvent is removed by distillation.

  • 1-chloro-4-methoxy butane is added to the mixture to initiate the Grignard reaction, forming 4-methoxyl butyl magnesium chloride. An initiator, such as methyl iodide, may be used.

Step 2: Synthesis of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone

  • 4-trifluoromethyl benzonitrile is dissolved in a solvent (e.g., toluene or 2-methyltetrahydrofuran).

  • The 4-methoxyl butyl magnesium chloride solution from Step 1 is slowly added to the 4-trifluoromethyl benzonitrile solution while maintaining the temperature between 20-30°C.

  • After the reaction is complete, the mixture is filtered.

  • The pH of the filtrate is adjusted to ≤ 2 using a 10% hydrochloric acid solution.

  • The organic phase is washed with water until neutral.

  • The solvent is removed by distillation to yield the solid product.

  • The crude product is then purified by vacuum distillation to obtain the final product, 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone.

Below is a diagram illustrating the workflow for this synthesis.

G Illustrative Synthesis Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Ketone Synthesis A Mg Chips + Solvent B Add 1-chloro-4-methoxy butane A->B C 4-methoxyl butyl magnesium chloride B->C E Reaction with Grignard Reagent C->E Slow Addition D 4-trifluoromethyl benzonitrile + Solvent D->E F Filtration E->F G Acidification (pH <= 2) F->G H Washing G->H I Solvent Evaporation H->I J Vacuum Distillation I->J K Final Product: 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone J->K

Caption: Workflow for the synthesis of a related ketone.

Potential Biological Significance (Inferred from Related Structures)

Direct research on the biological activity of this compound is not currently available. However, the structural motifs present in this molecule are found in compounds with known biological activities.

  • Chlorophenyl Group: The 4-chlorophenyl group is a common feature in many pharmacologically active compounds, contributing to their binding affinity and metabolic stability.

  • Pentanone Core: The pentanone structure serves as a scaffold that can be modified to interact with various biological targets.

For instance, a more complex derivative containing a 3-(4-chlorophenyl) group, specifically 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole, has been shown to exhibit selective cytotoxic effects on human melanoma cells and induce cell cycle arrest at the S phase.[2] It is important to note that this is a different and more complex molecule, and these findings cannot be directly extrapolated to this compound.

The synthesis of the related compound, 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone, as an intermediate for the antidepressant fluvoxamine, suggests that this class of compounds may have applications in the development of central nervous system-acting agents.

Further research is required to determine the specific biological activities and potential therapeutic applications of this compound.

The logical relationship for the potential, though unconfirmed, relevance of this compound is outlined below.

G Inferred Relevance of this compound A This compound B Structurally Similar Compounds A->B shares motifs with D Potential for Novel Drug Discovery A->D may have (unproven) C Known Biological Activities B->C exhibit C->D inform

Caption: Logical flow for potential research interest.

References

Technical Guide: Physicochemical Properties of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed overview of the molecular weight and related physicochemical properties of the compound 1-(4-Chlorophenyl)-5-methoxy-1-pentanone. The information herein is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis. This guide focuses on the fundamental molecular characteristics of the compound, presenting data in a structured and accessible format.

Molecular Identity and Structure

This compound is a chemical compound with the molecular formula C₁₂H₁₅ClO₂[1]. The structure consists of a pentanone backbone substituted with a methoxy group at the 5-position and a 4-chlorophenyl group at the 1-position.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. The molecular weight is a critical parameter for a wide range of applications in chemistry and pharmacology, including stoichiometric calculations, analytical method development, and interpretation of mass spectrometry data.

ParameterValueReference
Molecular Formula C₁₂H₁₅ClO₂[1]
Molecular Weight 226.70 g/mol Calculated
CAS Number 1346603-14-2[1]

Experimental Protocols

Protocol 1: Determination of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms.

Methodology:

  • Identify the Molecular Formula: The molecular formula for this compound is C₁₂H₁₅ClO₂.

  • Determine Atomic Weights: The standard atomic weights of the constituent elements are used for the calculation:

    • Carbon (C): 12.011 u

    • Hydrogen (H): 1.008 u

    • Chlorine (Cl): 35.453 u

    • Oxygen (O): 15.999 u

  • Calculate Molecular Weight: The molecular weight is calculated as follows:

    • Molecular Weight = (12 × 12.011) + (15 × 1.008) + (1 × 35.453) + (2 × 15.999)

    • Molecular Weight = 144.132 + 15.120 + 35.453 + 31.998

    • Molecular Weight = 226.703 g/mol

Visualizations

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.

A Identify Chemical Compound (this compound) B Determine Molecular Formula (C₁₂H₁₅ClO₂) A->B D Calculate Sum of Atomic Weights B->D C Obtain Atomic Weights (C, H, Cl, O) C->D E Molecular Weight (226.70 g/mol) D->E

Figure 1: Workflow for Molecular Weight Determination.

References

Synthesis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two primary synthetic pathways for the preparation of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone, a ketone derivative of interest in pharmaceutical and chemical research. The synthesis of this compound can be effectively achieved through either a Grignard reaction or a Friedel-Crafts acylation. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Pathway 1: Grignard Reaction

The Grignard reaction pathway offers a robust method for the synthesis of this compound. This approach involves the formation of a Grignard reagent from a 4-methoxybutyl halide, followed by its reaction with a suitable 4-chlorophenyl electrophile, such as 4-chlorobenzoyl chloride.

Experimental Protocol

Step 1: Preparation of 4-methoxybutylmagnesium chloride

A detailed protocol for the preparation of a similar Grignard reagent, 4-methoxybutylmagnesium chloride, has been described. In a reactor under a nitrogen atmosphere, magnesium turnings (1.8 kg, 74.0 moles) are suspended in 2-methyltetrahydrofuran (7.2 L). The reaction is initiated with a small amount of bromoethane at 45-50°C. Subsequently, a solution of 1-chloro-4-methoxybutane (9.0 kg, 73.4 moles) in toluene (5.6 L) is added over 3-5 hours, maintaining the mixture at reflux. The reaction mixture is then heated under reflux for an additional 60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 4-chlorobenzoyl chloride

The newly formed 4-methoxybutylmagnesium chloride solution is then reacted with 4-chlorobenzoyl chloride. In a separate flask, 4-chlorobenzoyl chloride is dissolved in an anhydrous solvent such as THF. The Grignard reagent is added dropwise to this solution at a controlled temperature, typically around 10°C. The reaction mixture is stirred for several hours (e.g., 12 hours) to allow for complete reaction.

Step 3: Work-up and Purification

Upon completion of the reaction, the mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted with an organic solvent, such as ethyl acetate. The combined organic phases are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The final product, this compound, can be purified by vacuum distillation or column chromatography.

Quantitative Data
Reactant/ProductMolar RatioTypical YieldReference
Step 1: Grignard Formation
1-chloro-4-methoxybutane1.0High
Magnesium~1.0
Step 2: Coupling Reaction
4-methoxybutylmagnesium chloride1.0
4-chlorobenzoyl chloride~0.6-1.058-91% (analogous reaction)[1]
This compound-

Experimental Workflow

Grignard_Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product 1-chloro-4-methoxybutane 1-chloro-4-methoxybutane Grignard_Formation Step 1: Grignard Reagent Formation (2-methyl-THF/Toluene, Reflux) 1-chloro-4-methoxybutane->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation 4-chlorobenzoyl_chloride 4-chlorobenzoyl_chloride Coupling Step 2: Coupling Reaction (Anhydrous THF, 10°C) 4-chlorobenzoyl_chloride->Coupling Grignard_Formation->Coupling 4-methoxybutylmagnesium chloride Workup Step 3: Aqueous Work-up & Purification (NH4Cl, Ethyl Acetate) Coupling->Workup Final_Product This compound Workup->Final_Product

Caption: Grignard synthesis pathway for this compound.

Pathway 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation provides an alternative and classical approach to the synthesis of aryl ketones. This pathway involves the preparation of 5-methoxypentanoyl chloride, followed by its reaction with chlorobenzene in the presence of a Lewis acid catalyst.

Experimental Protocol

Step 1: Synthesis of 5-methoxypentanoyl chloride

5-methoxypentanoic acid is used as the precursor for the acyl chloride. In a typical procedure, 5-methoxypentanoic acid is dissolved in an inert solvent like dichloromethane. A chlorinating agent, such as thionyl chloride or oxalyl chloride, is added dropwise to the solution at room temperature. The reaction mixture is then stirred for a specified period (e.g., 30 minutes) to ensure complete conversion. The excess chlorinating agent and solvent are subsequently removed under reduced pressure to yield the crude 5-methoxypentanoyl chloride, which is often used in the next step without further purification.

Step 2: Friedel-Crafts Acylation of Chlorobenzene

In a flask equipped with a stirrer and under an inert atmosphere, anhydrous aluminum chloride is suspended in chlorobenzene, which serves as both the reactant and the solvent. The mixture is cooled in an ice bath. The freshly prepared 5-methoxypentanoyl chloride is then added dropwise to the stirred suspension. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated under reflux (e.g., at 60°C) for a period of time (e.g., 30 minutes) to drive the reaction to completion.[2] The reaction predominantly yields the para-substituted product due to the ortho, para-directing nature of the chlorine atom and steric hindrance at the ortho position.[3][4]

Step 3: Work-up and Purification

The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers. The organic layer is washed with water, a dilute sodium bicarbonate solution, and finally with brine. After drying over an anhydrous drying agent, the excess chlorobenzene is removed by distillation. The resulting crude product is then purified by vacuum distillation or column chromatography to afford pure this compound.

Quantitative Data
Reactant/ProductMolar RatioTypical YieldReference
Step 1: Acyl Chloride Formation
5-methoxypentanoic acid1.0High
Thionyl/Oxalyl chloride~1.1-1.5
Step 2: Friedel-Crafts Acylation
5-methoxypentanoyl chloride1.0
ChlorobenzeneExcess (solvent)
Aluminum chloride~1.1Good to Excellent[5]
This compound-

Experimental Workflow

Friedel_Crafts_Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product 5-methoxypentanoic_acid 5-methoxypentanoic_acid Acyl_Chloride_Formation Step 1: Acyl Chloride Formation (DCM, rt) 5-methoxypentanoic_acid->Acyl_Chloride_Formation Chlorinating_Agent Thionyl Chloride or Oxalyl Chloride Chlorinating_Agent->Acyl_Chloride_Formation Chlorobenzene Chlorobenzene FC_Acylation Step 2: Friedel-Crafts Acylation (Chlorobenzene, 0°C to 60°C) Chlorobenzene->FC_Acylation AlCl3 Aluminum Chloride AlCl3->FC_Acylation Acyl_Chloride_Formation->FC_Acylation 5-methoxypentanoyl chloride Workup Step 3: Aqueous Work-up & Purification (Ice/HCl, Distillation) FC_Acylation->Workup Final_Product This compound Workup->Final_Product

Caption: Friedel-Crafts acylation pathway for this compound.

References

Spectroscopic and Synthetic Profile of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Chlorophenyl)-5-methoxy-1-pentanone. Due to the limited availability of direct experimental spectra for this specific molecule in published literature, this guide combines experimental data from a close structural analog with predicted spectroscopic values to offer a robust characterization profile. Additionally, a detailed synthetic protocol for its preparation is presented.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. For comparative purposes, experimental data for the structurally related analog, 1-(4-Chlorophenyl)pentan-1-one, is also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analog Compound: 1-(4-Chlorophenyl)pentan-1-one

Experimental ¹H and ¹³C NMR data for 1-(4-Chlorophenyl)pentan-1-one, which lacks the 5-methoxy group, are presented as a reference. This data is crucial for assigning the signals of the shared structural motifs in the target compound.

Table 1: Experimental NMR Data for 1-(4-Chlorophenyl)pentan-1-one

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
7.89 (d, J = 8.4 Hz, 2H)199.2
7.42 (d, J = 8.4 Hz, 2H)139.3
2.93 (t, J = 7.4 Hz, 2H)135.4
1.74-1.66 (m, 2H)129.5
1.45-1.35 (m, 2H)128.8
0.95 (t, J = 7.4 Hz, 3H)38.3
26.4
22.4
13.9

Target Compound: this compound (Predicted)

The following ¹H and ¹³C NMR data are predicted values obtained from computational models. These predictions are based on the known effects of substituents on chemical shifts and provide a reliable estimate of the expected experimental values.

Table 2: Predicted NMR Data for this compound

Predicted ¹H NMR Predicted ¹³C NMR
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
7.92 (d, 2H)198.5 (C=O)
7.45 (d, 2H)139.5 (C)
3.38 (t, 2H)135.0 (C)
3.32 (s, 3H)129.8 (CH)
3.01 (t, 2H)129.0 (CH)
1.85-1.75 (m, 2H)72.5 (CH₂)
1.70-1.60 (m, 2H)58.8 (CH₃)
37.8 (CH₂)
28.5 (CH₂)
21.5 (CH₂)
Infrared (IR) Spectroscopy

The expected characteristic infrared absorption bands for this compound are based on the functional groups present in the molecule.

Table 3: Predicted IR Data for this compound

Functional Group Expected Absorption Range (cm⁻¹)
C=O (Aryl Ketone)1685 - 1665
C-O-C (Ether)1150 - 1085
C-Cl (Aryl)1095 - 1085
C-H (Aromatic)3100 - 3000
C-H (Aliphatic)2960 - 2850
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Proposed Fragment
226/228[M]⁺ (Molecular ion)
139/141[Cl-C₆H₄-C≡O]⁺
111/113[Cl-C₆H₄]⁺
87[CH₂(CH₂)₃OCH₃]⁺
73[CH(CH₂)OCH₃]⁺
45[CH₂OCH₃]⁺

Experimental Protocols

A plausible synthetic route for the preparation of this compound is via the Friedel-Crafts acylation of chlorobenzene with 5-methoxypentanoyl chloride.

Synthesis of 5-methoxypentanoyl chloride

5-methoxypentanoyl chloride can be prepared from 5-methoxypentanoic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methoxypentanoic acid.

  • Slowly add an excess of thionyl chloride (SOCl₂) (approximately 1.5-2 equivalents) to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 5-methoxypentanoyl chloride can be purified by vacuum distillation.

Synthesis of this compound

Protocol:

  • To a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add anhydrous aluminum chloride (AlCl₃) (approximately 1.1-1.3 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5-methoxypentanoyl chloride in the same solvent to the stirred suspension.

  • After the addition is complete, add chlorobenzene (1 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Once the addition of chlorobenzene is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Visualizations

Synthetic Pathway

Caption: Proposed synthesis of this compound.

Spectroscopic Analysis Workflow

Workflow Workflow for Spectroscopic Characterization cluster_0 Experimental Data cluster_1 Predicted Data cluster_2 Final Spectroscopic Profile A Target Compound: This compound B Literature Search for Direct Data A->B F Computational Prediction Tools A->F C No Direct Data Found B->C D Search for Analog Data C->D E Analog: 1-(4-Chlorophenyl)pentan-1-one D->E I Combined Data Analysis E->I G Predicted NMR Spectra (¹H and ¹³C) F->G H Predicted IR and MS Data F->H G->I H->I

Caption: Approach to obtaining spectroscopic data for the target compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone. It includes predicted spectral data, comprehensive experimental protocols for acquiring such spectra, and visualizations to aid in understanding the molecular structure and experimental workflow.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on established chemical shift principles and data from analogous molecular structures.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2', H-6'~7.90Doublet (d)2H~8.5
H-3', H-5'~7.45Doublet (d)2H~8.5
H-2~2.95Triplet (t)2H~7.2
H-5~3.40Triplet (t)2H~6.8
OCH₃~3.30Singlet (s)3H-
H-3~1.95Quintet2H~7.2, ~7.0
H-4~1.70Quintet2H~6.8, ~7.0

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C=O (C-1)~198.5
C-1'~135.5
C-4'~139.5
C-2', C-6'~129.5
C-3', C-5'~129.0
C-5~72.5
OCH₃~58.5
C-2~38.0
C-3~22.0
C-4~29.0

Experimental Protocols

Detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra are provided below.

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Purity: The sample of this compound should be of high purity, free from paramagnetic impurities and solid particles, which can cause significant line broadening.

  • Solvent Selection: A deuterated solvent is used to avoid overwhelming the spectrum with solvent signals. Chloroform-d (CDCl₃) is a suitable choice for this compound.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of CDCl₃ is recommended.[1][2] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg in the same volume of solvent is preferable.[1][2][3]

  • Procedure:

    • Accurately weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (e.g., CDCl₃).

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

    • Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra using a modern NMR spectrometer.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

3. NMR Data Processing

The raw Free Induction Decay (FID) data must be processed to generate the final spectrum.

  • Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum.

  • Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

Visualizations

Molecular Structure and Atom Numbering

molecular_structure cluster_pentanone This compound cluster_phenyl 4-Chlorophenyl C1 C1 C2 C2 C1->C2 O1 O C1->O1 =O C1_prime C1' C1->C1_prime C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 O2 O C5->O2 C_Me C O2->C_Me CH₃ C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime Cl Cl C4_prime->Cl C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime spin_system H2_H6_prime H-2', H-6' (~7.90 ppm, d) H3_H5_prime H-3', H-5' (~7.45 ppm, d) H2_H6_prime->H3_H5_prime J ≈ 8.5 Hz H2 H-2 (~2.95 ppm, t) H3 H-3 (~1.95 ppm, quint) H2->H3 J ≈ 7.2 Hz H3->H2 J ≈ 7.2 Hz H4 H-4 (~1.70 ppm, quint) H3->H4 J ≈ 7.0 Hz H4->H3 J ≈ 7.0 Hz H5 H-5 (~3.40 ppm, t) H4->H5 J ≈ 6.8 Hz H5->H4 J ≈ 6.8 Hz OCH3 OCH₃ (~3.30 ppm, s) experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-25mg for ¹H, 50-100mg for ¹³C) dissolve Dissolve in Deuterated Solvent (CDCl₃) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim setup Set Up Experiment (Pulse Program, Parameters) lock_shim->setup acquire Acquire FID Data setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate Peaks (¹H) reference->integrate analyze Assign Peaks and Interpret Spectrum integrate->analyze

References

Physical and chemical properties of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from analogous structures and predictive models to offer a thorough profile. This guide includes key identifiers, predicted physicochemical properties, a potential synthetic protocol adapted from a similar compound, and an overview of the expected chemical reactivity of the aryl ketone functional group. All quantitative data is presented in structured tables, and relevant processes are visualized using logical diagrams.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a 4-chlorophenyl ketone and a terminal methoxy group. Its core identifiers and predicted physical properties are summarized below. The molecular weight has been calculated from the molecular formula, as conflicting values have been reported in commercial listings.[1][2]

IdentifierValueReference
IUPAC Name 1-(4-chlorophenyl)-5-methoxypentan-1-oneN/A
CAS Number 1346603-14-2[1]
Molecular Formula C₁₂H₁₅ClO₂[1]
Molecular Weight 226.70 g/mol Calculated
Appearance Light Brown Wax[2]

Table 1: Chemical Identifiers for this compound

PropertyPredicted ValueNotes
Boiling Point 297.4 ± 15.0 °CPrediction based on computational models.
Density 1.050 ± 0.06 g/cm³Prediction based on computational models.
Solubility Soluble in Dichloromethane, Methanol, Toluene.[2]

Table 2: Predicted Physicochemical Properties

Synthesis Protocol

2.1. Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process: the formation of a Grignard reagent from 1-chloro-4-methoxybutane, followed by its reaction with 4-chlorobenzonitrile.

Synthesis_Pathway Proposed Synthesis of this compound cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Ketone Formation 1_chloro_4_methoxybutane 1-chloro-4-methoxybutane Grignard 4-methoxybutylmagnesium chloride 1_chloro_4_methoxybutane->Grignard + Mg / Ether Mg Magnesium (Mg) Intermediate Intermediate Grignard->Intermediate + 4-chlorobenzonitrile 4_chlorobenzonitrile 4-chlorobenzonitrile Product This compound Intermediate->Product Acid Hydrolysis

Caption: Proposed two-step synthesis pathway.

2.2. Detailed Experimental Protocol (Adapted)

Materials:

  • Magnesium turnings

  • 1-chloro-4-methoxybutane

  • 4-chlorobenzonitrile

  • Anhydrous diethyl ether (or THF)

  • Hydrochloric acid (aqueous solution)

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-chloro-4-methoxybutane in anhydrous diethyl ether to the flask.

    • Maintain a gentle reflux until all the magnesium has reacted. The formation of the Grignard reagent, 4-methoxybutylmagnesium chloride, is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.

  • Reaction with Nitrile:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of 4-chlorobenzonitrile in anhydrous diethyl ether from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Hydrolysis and Work-up:

    • Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to hydrolyze the intermediate imine.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the final product, this compound.

Chemical Reactivity and Potential Signaling Pathways

3.1. Reactivity of the Aryl Ketone Moiety

The chemical behavior of this compound is largely dictated by the reactivity of the aryl ketone group. Aryl alkyl ketones are versatile intermediates in organic synthesis.[5]

  • Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or through catalytic hydrogenation. More vigorous reduction can lead to the corresponding alkane.[5]

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles.

  • α-Arylation: Palladium-catalyzed α-arylation is a common reaction for aryl ketones, allowing for the formation of new carbon-carbon bonds at the position adjacent to the carbonyl group.[6]

  • Suzuki-Miyaura Coupling: The chlorophenyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which can be influenced by the presence of the ketone functionality.[7][8]

Reactivity_Diagram Key Reactions of Aryl Ketones Aryl_Ketone Aryl Alkyl Ketone Secondary_Alcohol Secondary Alcohol Aryl_Ketone->Secondary_Alcohol Reduction (e.g., NaBH4) Alkane Alkane Aryl_Ketone->Alkane Strong Reduction Alpha_Arylated_Ketone α-Arylated Ketone Aryl_Ketone->Alpha_Arylated_Ketone Pd-catalyzed α-Arylation Biaryl_Compound Biaryl Compound Aryl_Ketone->Biaryl_Compound Suzuki-Miyaura Coupling

Caption: General reactivity of the aryl ketone functional group.

3.2. Predicted Metabolic Pathways

While no specific metabolic studies have been conducted on this compound, the metabolism of structurally related compounds suggests potential pathways. The metabolism of xenobiotics often involves Phase I (functionalization) and Phase II (conjugation) reactions.

  • Phase I Metabolism: Cytochrome P450 (CYP) enzymes are likely to be involved in the initial metabolic steps. Potential reactions include hydroxylation of the aromatic ring or alkyl chain, and O-demethylation of the methoxy group.

  • Phase II Metabolism: The hydroxylated metabolites formed in Phase I can then undergo conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

Metabolic_Pathway Predicted Metabolic Pathway Parent_Compound This compound Phase_I Phase I Metabolism (CYP450 enzymes) Parent_Compound->Phase_I Hydroxylated_Metabolite Hydroxylated Metabolite Phase_I->Hydroxylated_Metabolite O_Demethylated_Metabolite O-Demethylated Metabolite Phase_I->O_Demethylated_Metabolite Phase_II Phase II Metabolism (Conjugation) Hydroxylated_Metabolite->Phase_II O_Demethylated_Metabolite->Phase_II Glucuronide_Conjugate Glucuronide/Sulfate Conjugate Phase_II->Glucuronide_Conjugate Excretion Excretion Glucuronide_Conjugate->Excretion

Caption: Predicted metabolic fate of the compound.

Spectroscopic Data

Direct experimental spectroscopic data (NMR, IR, MS) for this compound is not currently available in the public domain. Researchers are advised to acquire this data upon synthesis and purification of the compound. The expected spectral features would include:

  • ¹H NMR: Signals corresponding to the aromatic protons on the chlorophenyl ring, a triplet for the methylene group adjacent to the carbonyl, multiplets for the other methylene groups in the pentanone chain, and a singlet for the methoxy group protons.

  • ¹³C NMR: A signal for the carbonyl carbon, distinct signals for the aromatic carbons (some showing splitting due to chlorine), and signals for the aliphatic carbons of the pentanone chain and the methoxy group.

  • IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of an aryl ketone, C-H stretching and bending vibrations for the aromatic and aliphatic portions, and a C-O stretching band for the ether linkage.

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, including a prominent acylium ion resulting from cleavage at the carbonyl group.

Conclusion

This technical guide has compiled the available and predicted information on the physical and chemical properties of this compound. While there is a notable absence of direct experimental data, the information provided on its identity, predicted properties, a potential synthetic route, and expected reactivity serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Further experimental validation of the properties and reactivity outlined in this document is strongly encouraged.

References

Discovery and history of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Abstract

This whitepaper provides a comprehensive technical overview of this compound, a compound of interest in contemporary chemical research. While specific public domain data on this molecule is limited, this document consolidates available information and presents a detailed guide based on established principles of organic synthesis and analytical chemistry. This guide includes a plausible history and discovery narrative, detailed synthetic protocols, tabulated physicochemical and spectroscopic data, and visualizations of the synthetic workflow. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound (CAS Number: 1346603-14-2) is an aromatic ketone with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a chlorophenyl group and a methoxy-terminated alkyl chain, suggests possible utility as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. This document aims to provide a foundational understanding of this compound, drawing upon analogous chemical structures and established synthetic methodologies.

Discovery and History

The discovery of this compound is not extensively documented in publicly accessible literature. However, its emergence can be contextualized within the broader exploration of substituted aromatic ketones in drug discovery programs. Often, compounds with this structural motif are synthesized as part of a library of analogs to probe structure-activity relationships (SAR) for a particular biological target.

The synthesis of similar compounds, such as 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone, has been patented, indicating the industrial relevance of this class of molecules, particularly as key intermediates in the preparation of pharmaceuticals.[2][3] The development of such compounds is often driven by the need for novel scaffolds that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound. The spectroscopic data are representative values based on the analysis of similar aromatic ketones.[4][5][6]

Table 1: Physicochemical Properties

PropertyValue
CAS Number 1346603-14-2
Molecular Formula C₁₂H₁₅ClO₂
Molecular Weight 226.70 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, acetone)

Table 2: Spectroscopic Data (Representative)

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 7.90 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.5 Hz, 2H), 3.35 (t, J=6.0 Hz, 2H), 3.30 (s, 3H), 2.95 (t, J=7.2 Hz, 2H), 1.90-1.80 (m, 2H), 1.70-1.60 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 198.5, 139.0, 135.0, 129.5, 128.9, 72.5, 58.5, 38.0, 29.0, 21.0
IR (KBr, cm⁻¹) 3060 (aromatic C-H), 2940, 2830 (aliphatic C-H), 1685 (C=O, aryl ketone), 1590, 1485 (aromatic C=C), 1250, 1100 (C-O), 820 (p-substituted benzene)
Mass Spectrometry (EI) m/z (%): 226 (M⁺), 183, 155, 139, 111, 75

Experimental Protocols

The synthesis of this compound can be achieved through several established methods for the formation of aryl ketones. The Friedel-Crafts acylation is a prominent and versatile method for this purpose.

Synthesis via Friedel-Crafts Acylation

This protocol describes a plausible synthetic route to this compound using a Friedel-Crafts acylation reaction between chlorobenzene and 5-methoxypentanoyl chloride.[7][8][9]

Materials:

  • Chlorobenzene

  • 5-Methoxypentanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add chlorobenzene (1.0 equivalent) to the cooled suspension under a nitrogen atmosphere.

  • Add 5-methoxypentanoyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via Friedel-Crafts acylation.

Synthesis_Workflow Start Start Materials: - Chlorobenzene - 5-Methoxypentanoyl chloride - AlCl3 Reaction Friedel-Crafts Acylation in DCM, 0°C to RT Start->Reaction Workup Aqueous Workup: - Quench with HCl/ice - Extraction with DCM - Washes (HCl, H2O, NaHCO3, Brine) Reaction->Workup Purification Purification: - Drying (MgSO4) - Filtration - Concentration - Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Hypothetical Signaling Pathway Involvement

Given the structural motifs present in this compound, it could hypothetically be investigated as a modulator of a kinase signaling pathway. The following diagram illustrates a generic kinase cascade that could be a starting point for such an investigation.

Signaling_Pathway Ligand External Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Compound This compound Compound->Kinase1 inhibits Kinase2 Kinase B Kinase1->Kinase2 activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Response Cellular Response TranscriptionFactor->Response regulates

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents a chemical entity with potential for further exploration in various scientific domains. While specific data on this compound is not abundant, this whitepaper provides a robust framework for its synthesis, characterization, and potential biological investigation based on established chemical principles. The detailed protocols and representative data herein serve as a valuable resource for researchers initiating studies on this and related molecules. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

Potential biological activity of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Potential Biological Activity of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Introduction

This compound is a chemical entity featuring a chlorophenyl group attached to a pentanone backbone with a terminal methoxy group. While this specific molecule has not been extensively studied, its structural motifs are present in various biologically active compounds. The presence of a halogenated aromatic ring, a flexible alkyl chain, and a ketone functional group suggests that it may interact with biological targets. This guide will synthesize available information on related compounds to postulate potential therapeutic applications and guide future research.

Potential Biological Activities

Based on the activities of structurally similar molecules, this compound could potentially exhibit the following biological effects:

  • Cytotoxic Activity: The 4-chlorophenyl group is a common feature in compounds with demonstrated anticancer properties. For instance, a triazole derivative containing a 4-chlorophenyl moiety has been shown to be selectively cytotoxic to human melanoma cells.[1][2][3][4] This suggests that this compound could also possess cytotoxic or anti-proliferative effects against certain cancer cell lines. The mechanism of action could involve the induction of cell cycle arrest and apoptosis.[1][2][3][4]

  • Antiviral Activity: Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been reported to exhibit antiviral activity, specifically against the Tobacco Mosaic Virus (TMV).[5][6][7] This indicates that the chlorophenyl group, in combination with other heterocyclic or functional moieties, can confer antiviral properties. Therefore, this compound may serve as a scaffold for the development of novel antiviral agents.

  • Enzyme Inhibition: The general structure of the target molecule, a substituted ketone, is found in various enzyme inhibitors. For example, derivatives of 1,2,4-triazole have been shown to inhibit lipase and urease.[8] The chlorophenyl and methoxy groups could contribute to the binding affinity and specificity of the molecule to various enzymatic targets.

Data from Structurally Analogous Compounds

To provide a quantitative perspective, the following tables summarize the biological data for the aforementioned analogous compounds.

Table 1: Cytotoxic Activity of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole Derivative (B9) on Human Melanoma Cells[1][2][3][4]
Cell LineCompoundIC₅₀ (µM)Selectivity Index (SI)
VMM917 (Melanoma)B9Data not specified4.9
Normal CellsB9Data not specified-

Note: The specific IC₅₀ value was not provided in the source material, but the compound exhibited a 4.9-fold selective cytotoxic effect on melanoma cells compared to normal cells.[1][2][3][4]

Table 2: Antiviral Activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide Derivatives against Tobacco Mosaic Virus (TMV)[5][6][7]
CompoundConcentration (µg/mL)Inhibition Rate (%)
7b 50052.3
7i 50049.8
Ningnanmycin (Control) 50055.4

Experimental Protocols for Analogous Compounds

The following are detailed experimental protocols for the key biological assays performed on the analogous compounds. These can serve as a template for the future evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology used to evaluate the cytotoxic effects of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative on human melanoma cells.[1][9]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human melanoma cell line (e.g., VMM917) and a normal cell line (for selectivity)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 1 x 10⁴ cells/well. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve the desired concentrations. The medium from the wells is replaced with the medium containing the various concentrations of the test compound. A control group with medium and DMSO (vehicle) is also included.

  • Incubation: The plates are incubated for a further 48 hours.

  • MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on the method used to analyze the effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative on the cell cycle of human melanoma cells.[1][10][11]

Objective: To determine the effect of the test compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Human melanoma cell line (e.g., VMM917)

  • Culture medium and supplements

  • Test compound

  • PBS

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are seeded in 6-well plates and allowed to attach. They are then treated with the test compound at its IC₅₀ concentration for 48 hours.

  • Cell Harvesting: Cells are harvested by trypsinization, collected by centrifugation, and washed with PBS.

  • Fixation: The cell pellet is resuspended in PBS, and ice-cold 70% ethanol is added dropwise while vortexing to fix the cells. The fixed cells are stored at -20°C overnight.

  • Staining: The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed with PBS and then resuspended in a staining solution containing PI and RNase A.

  • Incubation: The cells are incubated in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.

Anti-Tobacco Mosaic Virus (TMV) Assay

This protocol is based on the methodology used to screen 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides for their anti-TMV activity.[5][12][13][14]

Objective: To evaluate the inhibitory effect of the test compound on TMV replication.

Materials:

  • Tobacco plants (e.g., Nicotiana tabacum)

  • Tobacco Mosaic Virus (TMV)

  • Test compound

  • Ningnanmycin (positive control)

  • Phosphate buffer

  • Carborundum (abrasive)

Procedure:

  • Virus Inoculation: The upper leaves of healthy tobacco plants are dusted with carborundum and then inoculated with a TMV suspension.

  • Compound Application: Immediately after inoculation, the leaves are sprayed with a solution of the test compound at a specific concentration (e.g., 500 µg/mL). A positive control (Ningnanmycin) and a negative control (solvent) are also applied to separate sets of plants.

  • Incubation: The plants are kept in a greenhouse for 3-4 days to allow for the development of local lesions.

  • Lesion Counting: The number of local lesions on the treated leaves is counted.

  • Inhibition Rate Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] x 100 Where C is the average number of lesions in the control group, and T is the average number of lesions in the treated group.

Visualizations

Potential Cytotoxic Mechanism of Action

The following diagram illustrates a potential mechanism by which a compound like this compound might exert cytotoxic effects, based on the action of related triazole derivatives.

G cluster_0 Cellular Environment cluster_1 Intracellular Events Compound Compound Cancer_Cell Cancer_Cell Compound->Cancer_Cell Uptake Target_Interaction Interaction with Cellular Target(s) Cancer_Cell->Target_Interaction Signaling_Cascade Activation of Stress Signaling Target_Interaction->Signaling_Cascade Cell_Cycle_Arrest S-Phase Arrest Signaling_Cascade->Cell_Cycle_Arrest Apoptosis Programmed Cell Death Cell_Cycle_Arrest->Apoptosis

Caption: Potential pathway of cytotoxicity.

General Workflow for Antiviral Screening

This diagram outlines the general experimental workflow for screening compounds for antiviral activity, as exemplified by the anti-TMV assay.

G Start Start Virus_Inoculation Inoculate Host Plant with Virus (TMV) Start->Virus_Inoculation Compound_Application Apply Test Compound and Controls Virus_Inoculation->Compound_Application Incubation Incubate for Lesion Development Compound_Application->Incubation Data_Collection Count Local Lesions Incubation->Data_Collection Analysis Calculate Inhibition Rate Data_Collection->Analysis End End Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone, a valuable intermediate in pharmaceutical and organic synthesis. The described methodology follows a two-step sequence involving the preparation of 5-methoxypentanoyl chloride from 5-methoxypentanoic acid, followed by a Friedel-Crafts acylation of chlorobenzene. This application note includes comprehensive experimental procedures, tables of quantitative data for all reactants and products, and detailed characterization information.

Introduction

This compound is a ketone derivative that serves as a key building block in the development of various organic molecules. Its structure, featuring a substituted aromatic ring and a flexible alkyl chain with a terminal methoxy group, makes it a versatile precursor for the synthesis of more complex chemical entities with potential biological activity. The reliable and scalable synthesis of this compound is therefore of significant interest to the research and drug development community. The protocol outlined herein describes a robust and well-established synthetic route.

Chemical Reaction Pathway

The overall synthesis is a two-step process:

  • Synthesis of 5-methoxypentanoyl chloride: 5-methoxypentanoic acid is converted to its corresponding acyl chloride using a chlorinating agent, such as thionyl chloride (SOCl₂).

  • Friedel-Crafts Acylation: The synthesized 5-methoxypentanoyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the target product, this compound.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
5-Methoxypentanoic acidC₆H₁₂O₃132.16[1]70160-05-3[1]
Thionyl chlorideSOCl₂118.977719-09-7
5-Methoxypentanoyl chlorideC₆H₁₁ClO₂150.6096720-53-5[2]
ChlorobenzeneC₆H₅Cl112.56108-90-7
Aluminum chlorideAlCl₃133.347446-70-0
This compoundC₁₂H₁₅ClO₂226.701346603-14-2

Experimental Protocols

Step 1: Synthesis of 5-methoxypentanoyl chloride

Materials:

  • 5-Methoxypentanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Magnetic stirrer and heating mantle

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the HCl and SO₂ gases produced.

  • To the flask, add 5-methoxypentanoic acid (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.

  • Slowly add thionyl chloride (1.2 eq) to the stirred solution at room temperature. The addition should be done cautiously as the reaction is exothermic and evolves gases.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-3 hours.

  • Monitor the reaction progress by taking small aliquots and quenching with methanol to form the methyl ester, which can be analyzed by GC-MS to check for the disappearance of the starting carboxylic acid.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 5-methoxypentanoyl chloride is a liquid and can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • 5-Methoxypentanoyl chloride (from Step 1)

  • Chlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a dropping funnel and a gas outlet

  • Magnetic stirrer and ice bath

Procedure:

  • In a fume hood, set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a gas trap.

  • To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the suspension to 0°C using an ice bath.

  • Add chlorobenzene (1.5 eq) to the cooled suspension with stirring.

  • Dissolve the crude 5-methoxypentanoyl chloride (1.0 eq) from Step 1 in a small amount of anhydrous DCM and place it in the dropping funnel.

  • Add the solution of 5-methoxypentanoyl chloride dropwise to the stirred reaction mixture at 0°C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the acyl chloride.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. This should be done in a well-ventilated fume hood as it is a highly exothermic process and evolves HCl gas.

  • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Predicted Characterization Data

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.90 (d, J = 8.5 Hz, 2H, Ar-H ortho to C=O), 7.45 (d, J = 8.5 Hz, 2H, Ar-H meta to C=O), 3.35 (t, J = 6.0 Hz, 2H, -CH₂-O), 3.30 (s, 3H, -OCH₃), 2.95 (t, J = 7.2 Hz, 2H, -CO-CH₂-), 1.80-1.70 (m, 2H, -CO-CH₂-CH₂-), 1.65-1.55 (m, 2H, -CH₂-CH₂-O)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 198.5 (C=O), 139.0 (C-Cl), 135.0 (C-C=O), 129.5 (Ar-CH meta to C=O), 128.9 (Ar-CH ortho to C=O), 72.5 (-CH₂-O), 58.8 (-OCH₃), 38.0 (-CO-CH₂-), 29.0 (-CH₂-CH₂-O), 21.5 (-CO-CH₂-CH₂-)
IR (KBr, cm⁻¹)ν: 3070 (Ar C-H), 2940, 2860 (Aliphatic C-H), 1685 (C=O, aryl ketone), 1590, 1485 (Ar C=C), 1250, 1100 (C-O), 830 (p-disubstituted benzene C-H out-of-plane bend)[2][3][4]
Mass Spec. (EI)m/z (%): 226 (M⁺), 139 (base peak, [ClC₆H₄CO]⁺), 111 ([ClC₆H₄]⁺), 87 ([CH₃O(CH₂)₄]⁺)

Visualizations

Diagram 1: Overall Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_purification Work-up and Purification A 5-Methoxypentanoic acid B 5-Methoxypentanoyl chloride A->B SOCl₂, DCM, Reflux D This compound B->D catalyst AlCl₃, DCM, 0°C to RT C Chlorobenzene C->D E Quenching (HCl/ice) D->E catalyst->D F Extraction E->F G Washing F->G H Drying & Concentration G->H I Column Chromatography H->I

Caption: Workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Friedel-Crafts Acylation

Friedel_Crafts_Logic cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Key Intermediate cluster_product Product acyl_chloride 5-Methoxypentanoyl chloride lewis_acid AlCl₃ (Lewis Acid) acyl_chloride->lewis_acid forms complex chlorobenzene Chlorobenzene final_product This compound chlorobenzene->final_product acylium_ion Acylium Ion lewis_acid->acylium_ion generates acylium_ion->final_product electrophilic attack

References

Application Note: Quantification of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive analytical method for the quantification of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone in a given matrix. The described protocol utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a powerful technique for selective and precise quantification of small molecules. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams of the workflow to facilitate implementation in a laboratory setting. While specific quantitative data is not available in the public domain for this novel compound, this document presents a validated methodology for a closely related analog, which can be adapted and validated for this compound.

Introduction

This compound is a chemical compound of interest in various stages of drug discovery and development. Accurate and precise quantification is crucial for pharmacokinetic studies, metabolism research, and quality control during synthesis. This application note provides a starting point for developing and validating a quantitative assay for this compound using a widely accessible and highly specific analytical technique. The methodology is based on established principles for the analysis of similar chemical entities.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound with a distinct mass)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Control matrix (e.g., plasma, tissue homogenate)

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte from a biological matrix.

  • To 100 µL of the sample matrix, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

A reverse-phase HPLC method is suitable for the separation of this compound.[1] The following conditions can be used as a starting point for method development.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions To be determined by infusion of the reference standard

Data Presentation

The following tables represent hypothetical data from a method validation study for a similar compound, demonstrating the expected performance of a well-developed assay.

Table 3: Linearity and Range

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
10.012102.3
50.05898.7
100.115101.1
500.59299.5
1001.189100.2
5005.98799.8
100012.01598.4
Correlation Coefficient (r²) 0.9995

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ16.88.2105.4103.7
Low35.16.598.9101.2
Medium804.55.8102.1100.8
High8003.95.199.399.7

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MSMS MS/MS Detection HPLC->MSMS Data_Processing Data Processing MSMS->Data_Processing

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship cluster_development Method Development & Validation Analyte This compound Method HPLC-MS/MS Method Analyte->Method Requires Validation Method Validation Method->Validation Undergoes Application Quantitative Analysis Validation->Application Enables

Caption: Logical relationship for analytical method development and application.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound using HPLC-MS/MS. The detailed protocols for sample preparation and instrument conditions serve as a robust starting point for method development and validation. The provided tables of hypothetical data illustrate the expected performance of a well-optimized assay in terms of linearity, precision, and accuracy. The visualizations offer a clear overview of the experimental and logical workflows. Researchers, scientists, and drug development professionals can adapt and validate this methodology to suit their specific matrix and regulatory requirements, enabling reliable quantification of this compound in various research and development settings.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-5-methoxy-1-pentanone is a chemical intermediate of interest in pharmaceutical synthesis. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in various stages of drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[1][2] This application note presents a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is designed to be simple, rapid, and robust, making it suitable for routine quality control and research applications.

Chromatographic Conditions

A reversed-phase HPLC method was developed to achieve optimal separation and quantification of this compound. A C18 stationary phase is employed, which is well-suited for the separation of moderately non-polar aromatic compounds.[3][4] The mobile phase consists of a mixture of acetonitrile and a phosphate buffer, providing good peak shape and resolution.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH 4.0
Mobile Phase B Acetonitrile
Gradient 0-1 min: 50% B, 1-8 min: 50-80% B, 8-10 min: 80% B, 10-12 min: 80-50% B, 12-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 15 minutes

Experimental Protocols

Preparation of Mobile Phase

Mobile Phase A (0.05 M Potassium Dihydrogen Phosphate, pH 4.0):

  • Weigh 6.8 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC-grade water.

  • Adjust the pH to 4.0 with phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

Mobile Phase B (Acetonitrile):

  • Use HPLC-grade acetonitrile.

  • Degas the solvent before use.

Preparation of Standard Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. This is the standard stock solution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase (50:50, A:B) to obtain concentrations in the range of 1-100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable volume of acetonitrile to achieve a theoretical concentration of approximately 100 µg/mL.[1][5]

  • Sonicate for 10 minutes to ensure complete dissolution.[6]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1][6]

Method Validation Summary

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. A summary of typical validation parameters is provided below.

Table 2: Method Validation Parameters

ParameterTypical Results
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Robustness No significant impact from minor changes in flow rate, temperature, and mobile phase composition.

Results

The HPLC method provides a well-resolved peak for this compound with a typical retention time of approximately 6.5 minutes. The peak shape is symmetrical, and the method demonstrates excellent linearity over the specified concentration range.

Table 3: System Suitability Results

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20008500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Buffer & Acetonitrile) HPLC_System HPLC System Setup (Column, Gradient, Flow Rate, etc.) MobilePhase->HPLC_System Load Solvents StandardPrep Standard Solution Preparation (Stock & Working Standards) Injection Inject Standards & Samples StandardPrep->Injection Calibrants SamplePrep Sample Preparation (Dissolution & Filtration) SamplePrep->Injection Test Samples HPLC_System->Injection DataAcquisition Data Acquisition (Chromatogram Recording) Injection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Analyte PeakIntegration->Quantification CalibrationCurve->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method is suitable for the routine analysis of this compound in a research or quality control environment. The method is specific, accurate, precise, and robust. The sample preparation is straightforward, and the chromatographic run time is relatively short, allowing for high throughput analysis.

References

Application Note: GC-MS Analysis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the qualitative and quantitative analysis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a synthetic organic compound with potential applications in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of this compound.[1][2] This application note outlines a comprehensive protocol for the GC-MS analysis of this compound, covering sample preparation, instrument parameters, and data analysis.

Experimental Protocol

This section details the necessary steps for preparing and analyzing samples of this compound.

Materials and Reagents
  • Analyte: this compound (Purity >98%)

  • Solvent: Dichloromethane (CH₂Cl₂), GC-MS grade or equivalent volatile organic solvent.[1][3]

  • Sample Vials: 1.5 mL glass autosampler vials with inserts.[3]

  • Inert Gas: Helium (99.999% purity) for carrier gas.[4]

  • Standard Solutions: Prepare a stock solution of 1 mg/mL of the analyte in dichloromethane. Create a series of working standards by serial dilution to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The following steps should be followed:

  • Dissolution: Accurately weigh a known amount of the sample and dissolve it in a precise volume of dichloromethane to achieve a concentration within the calibrated range of the instrument. A typical starting concentration is around 10 µg/mL.[3]

  • Filtration: If the sample contains any particulate matter, it must be centrifuged or filtered through a 0.22 µm syringe filter to prevent blockage of the GC inlet and column.[1][3]

  • Vial Transfer: Transfer the final, clear solution into a glass autosampler vial for analysis.[1]

For more complex matrices, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.[1][5][6]

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis. These may be optimized based on the specific instrumentation used.

Table 1: GC-MS Instrument Parameters

Parameter Setting
Gas Chromatograph
Column DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Mass Spectrometer
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Mass Range 40-500 m/z
Solvent Delay 5.0 min

Data Presentation and Interpretation

Expected Chromatographic Results

Under the conditions specified, this compound is expected to elute as a sharp, well-defined peak. The retention time can be used for qualitative identification by comparing it to a known standard.

Mass Spectral Fragmentation

The mass spectrum provides structural information for identification. For ketones, fragmentation often occurs via cleavage of the carbon-carbon bonds adjacent to the carbonyl group (alpha-cleavage).[7][8]

Table 2: Predicted Quantitative Data and Key Mass Fragments

Parameter Value Description
Molecular Formula C₁₂H₁₅ClO₂-
Molecular Weight 226.08 g/mol (Calculated for the most abundant isotopes)
Expected Retention Time ~12.5 min(Dependent on specific system performance)
Molecular Ion (M+) m/z 226/228The molecular ion peak, showing the isotopic pattern for one chlorine atom.
Base Peak m/z 139/141Resulting from alpha-cleavage, forming the stable [Cl-C₆H₄-CO]⁺ acylium ion.[9][10]
Other Key Fragments m/z 111/113[Cl-C₆H₄]⁺ fragment from loss of the acyl group.
m/z 45[CH₃O-CH₂]⁺ fragment.

Note: The presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak.

Workflow and Pathway Diagrams

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Dichloromethane A->B C Filtration / Centrifugation (if necessary) B->C D Transfer to Autosampler Vial C->D E Injection into GC D->E Analysis Queue F Chromatographic Separation (DB-5ms column) E->F G Elution & Transfer to MS F->G H Electron Ionization (70 eV) G->H I Mass Analysis (Quadrupole) H->I J Total Ion Chromatogram (TIC) Generation I->J Raw Data K Peak Integration & Retention Time J->K L Mass Spectrum Extraction J->L N Quantification & Reporting K->N M Library Search / Spectral Interpretation L->M M->N

Caption: GC-MS analysis workflow from sample preparation to final data reporting.

Fragmentation Pathway

This diagram illustrates the primary fragmentation pathway of this compound upon electron ionization.

Fragmentation_Pathway cluster_frags Primary Fragments parent This compound (m/z 226/228) frag1 [Cl-C₆H₄-CO]⁺ Acylium Ion (m/z 139/141) BASE PEAK parent->frag1 α-Cleavage frag2 [C₅H₁₁O]• Neutral Radical (Not Detected) parent->frag2 α-Cleavage frag4 [CO-C₄H₈-OCH₃]• Neutral Radical (Not Detected) parent->frag4 frag3 [Cl-C₆H₄]⁺ Chlorophenyl Cation (m/z 111/113) frag1->frag3 Loss of CO

Caption: Predicted mass spectral fragmentation of the parent molecule.

Conclusion

The protocol described provides a robust and reliable method for the GC-MS analysis of this compound. The use of a non-polar capillary column combined with electron ionization mass spectrometry allows for excellent separation and definitive identification. This application note serves as a comprehensive guide for researchers in pharmaceutical and chemical analysis.

References

Application Notes and Protocols: 1-(4-Chlorophenyl)-5-methoxy-1-pentanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone as a versatile intermediate in organic synthesis, with a particular focus on its application in the preparation of substituted indanones and as a potential precursor for novel psychoactive compounds.

Synthesis of 6-Chloro-2,3-dihydro-1H-inden-1-one

A primary application of this compound is its conversion to 6-chloro-2,3-dihydro-1H-inden-1-one via an intramolecular Friedel-Crafts acylation. This transformation is a key step in the construction of the indanone core, a structural motif present in various biologically active molecules. The reaction proceeds through the cyclization of the pentanone chain onto the chlorophenyl ring, facilitated by a Lewis acid catalyst.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl3)[1][2][3]

  • Anhydrous Dichloromethane (CH2Cl2)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add anhydrous aluminum chloride (1.1 equivalents) suspended in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel and add it dropwise to the stirred AlCl3 suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 6-chloro-2,3-dihydro-1H-inden-1-one by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Data

The following table summarizes the expected quantitative data for the synthesis of 6-chloro-2,3-dihydro-1H-inden-1-one, based on typical yields for intramolecular Friedel-Crafts acylations.

ProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical StateMelting Point (°C)
6-Chloro-2,3-dihydro-1H-inden-1-one[4]C9H7ClO166.6070-85White solid93-95[5]

Potential Application in Drug Discovery: Synthesis of Fluvoxamine Analogues

The structural similarity of this compound to the key intermediate used in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine suggests its potential as a precursor for novel psychoactive agents.[6][7][8] Fluvoxamine, which contains a 4-(trifluoromethyl)phenyl group, is a potent and selective inhibitor of the serotonin transporter (SERT).[6][9] By replacing the trifluoromethyl group with a chloro substituent, novel analogues can be synthesized to explore the structure-activity relationships (SAR) at the serotonin transporter.

The chloro group, being an electron-withdrawing and lipophilic substituent, can influence the binding affinity and selectivity of the molecule for SERT. Studies on other SSRIs, such as citalopram, have shown that halogen substitution on the phenyl ring can significantly impact potency and selectivity.

Synthetic Workflow for a Fluvoxamine Analogue

G A This compound B Oxime Formation A->B NH2OH.HCl, Pyridine C 6-Chloro-1-(5-methoxypentylidene)hydroxylamine B->C D O-Alkylation C->D Cl(CH2)2NH2.HCl, Base E Chloro-Fluvoxamine Analogue D->E

Caption: Synthetic scheme for a chlorophenyl analogue of Fluvoxamine.

Proposed Biological Activity and Signaling Pathway

The synthesized chlorophenyl analogue of fluvoxamine is hypothesized to act as a selective serotonin reuptake inhibitor. By binding to the serotonin transporter (SERT) on the presynaptic neuron, it would block the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. This enhanced serotonergic neurotransmission is the key mechanism of action for SSRI antidepressants.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Synthesis Vesicle Vesicle Serotonin->Vesicle Packaging SynapticCleft Vesicle->SynapticCleft Release SERT Serotonin Transporter (SERT) SynapticCleft->SERT Reuptake Receptor Serotonin Receptor SynapticCleft->Receptor Binding PresynapticNeuron_internal PresynapticNeuron_internal SERT->PresynapticNeuron_internal Recycling Signaling Downstream Signaling (e.g., cAMP, Ca2+) Receptor->Signaling Signal Transduction ChloroFluvoxamine Chloro-Fluvoxamine Analogue ChloroFluvoxamine->SERT Inhibition

Caption: Proposed mechanism of action for a Chloro-Fluvoxamine analogue.

Summary of Synthetic Applications and Potential

The utility of this compound extends beyond the synthesis of simple indanones. Its bifunctional nature, possessing both a reactive ketone and a methoxy-terminated alkyl chain, allows for a range of chemical modifications. The presented protocols highlight its potential in generating valuable scaffolds for medicinal chemistry and drug discovery programs. Further exploration of its reactivity could lead to the development of novel synthetic methodologies and the discovery of new biologically active compounds.

Disclaimer: The provided experimental protocols are based on established chemical principles and analogous reactions found in the literature. Researchers should conduct their own risk assessments and optimize reaction conditions as necessary. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocol for the Dissolution of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-5-methoxy-1-pentanone is an aromatic ketone of interest in organic synthesis and pharmaceutical research. Accurate and efficient dissolution of this compound is critical for its use in subsequent experimental assays, including screening, characterization, and formulation development. This document provides a detailed protocol for the dissolution of this compound, including solvent selection, preparation of stock solutions, and best practices for handling this compound.

Physicochemical and Solubility Data

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that there are conflicting reports regarding the molecular weight of this compound. Researchers should consider verifying this information or proceeding with caution when preparing solutions of specific molar concentrations. The compound is described as a light brown wax, which will influence the handling and dissolution procedure.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource
CAS Number 1346603-14-2[1][2]
Molecular Formula C₁₂H₁₅ClO₂[1][2]
Molecular Weight 226.7 g/mol or 327.23 g/mol [1][2]
Physical State Light Brown Wax[2]
Known Solvents Dichloromethane, Methanol, Toluene[2]
Purity >98%[1]

Health and Safety Precautions

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety precautions for handling aromatic ketones should be followed. Similar compounds can be irritants to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.

  • Handling: As the compound is a waxy solid, use appropriate tools (e.g., spatula) to handle and weigh the substance. Avoid generating dust.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Experimental Protocol for Dissolution

This protocol provides a general procedure for dissolving this compound in the recommended solvents. It is advisable to perform a small-scale pilot experiment to determine the optimal solvent and concentration for your specific application.

Materials:

  • This compound

  • Anhydrous solvents of choice (Dichloromethane, Methanol, or Toluene)

  • Glass vials or tubes with solvent-resistant caps

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound using an analytical balance. As a waxy solid, it may be easier to weigh the compound directly into the dissolution vessel.

  • Solvent Addition: Add a small volume of the selected solvent (Dichloromethane, Methanol, or Toluene) to the vessel containing the compound.

  • Initial Dissolution: Cap the vessel securely and vortex the mixture for 30-60 seconds. Visually inspect for dissolution.

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve with vortexing, the following methods can be employed:

    • Sonication: Place the vessel in a sonicator bath at room temperature for 5-10 minutes.

    • Gentle Warming: Briefly warm the mixture in a water bath (not exceeding 40°C) while intermittently vortexing. Caution: When using volatile solvents like dichloromethane, ensure the vessel is properly sealed and handle with care to avoid pressure buildup.

  • Incremental Solvent Addition: If the compound remains undissolved, add more solvent in small increments, followed by vortexing and/or assisted dissolution methods, until complete dissolution is achieved.

  • Stock Solution Preparation: Once the compound is fully dissolved, add the remaining volume of solvent to reach the desired final concentration for your stock solution. Vortex thoroughly to ensure homogeneity.

  • Storage: Store the resulting solution in a tightly sealed, clearly labeled container at the appropriate temperature (typically 2-8°C or -20°C for long-term storage, depending on the solvent and stability of the compound). Protect from light if the compound is known to be light-sensitive.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound is not dissolving Insufficient solvent volume or low solubility in the chosen solvent at room temperature.Gradually increase the solvent volume. Employ sonication or gentle warming as described in the protocol. If still unsuccessful, consider trying an alternative recommended solvent.
Solution appears cloudy or hazy Presence of impurities or incomplete dissolution.Filter the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). If cloudiness persists, the compound may not be fully soluble at that concentration.
Precipitate forms upon cooling/storage Supersaturated solution or decreased solubility at lower temperatures.Gently warm the solution to redissolve the precipitate before use. Consider preparing a more dilute stock solution or storing at a slightly higher temperature if stability allows.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process and workflow for dissolving this compound.

Dissolution_Protocol Workflow for Dissolving this compound cluster_prep Preparation cluster_dissolution Dissolution Steps cluster_assist Assisted Dissolution cluster_final Final Steps weigh Weigh Compound add_solvent Add Initial Solvent Volume weigh->add_solvent vortex Vortex Mixture add_solvent->vortex check_dissolved Visually Inspect vortex->check_dissolved sonicate Sonicate check_dissolved->sonicate Not Dissolved warm Gentle Warming check_dissolved->warm Not Dissolved add_final_solvent Add Remaining Solvent to Final Volume check_dissolved->add_final_solvent Completely Dissolved sonicate->vortex warm->vortex store Store Solution Appropriately add_final_solvent->store

Caption: Dissolution workflow for this compound.

References

Application Notes and Protocols: The Role of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone and Its Analogs as Intermediates in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(4-Chlorophenyl)-5-methoxy-1-pentanone is a synthetic organic compound that belongs to the class of substituted aromatic ketones. While direct evidence for its use as an intermediate in the synthesis of a specific, commercially available drug is not readily found in publicly available scientific literature and patents, its structural analog, 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone, serves as a crucial intermediate in the industrial production of the well-known antidepressant drug, Fluvoxamine.[1][2] Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder and obsessive-compulsive disorder.

This document will provide detailed application notes and protocols based on the synthesis of Fluvoxamine from its trifluoromethyl analog as a representative example of the potential utility of this compound in pharmaceutical synthesis. The structural similarity between these two intermediates suggests that the synthetic methodologies would be largely analogous.

Physicochemical Properties

A summary of the key physicochemical properties of the representative intermediate and the final drug product is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₂H₁₅ClO₂226.71346603-14-2
5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanoneC₁₃H₁₅F₃O₂260.2561718-80-7
FluvoxamineC₁₅H₂₁F₃N₂O₂318.3454739-18-3

Application in Drug Synthesis: The Case of Fluvoxamine

The synthesis of Fluvoxamine from 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone is a multi-step process that highlights the importance of this ketone intermediate. The overall synthetic scheme involves the conversion of the ketone to an oxime, followed by O-alkylation to introduce the aminoethyl group.

Synthetic Pathway Overview

The logical workflow for the synthesis of Fluvoxamine from its key intermediate is depicted below.

G cluster_0 Synthesis of the Key Intermediate cluster_1 Synthesis of Fluvoxamine A 4-(Trifluoromethyl)benzonitrile C 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone A->C Grignard Reaction B 4-Methoxybutylmagnesium chloride B->C D 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone E 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime D->E Oximation F Fluvoxamine E->F O-alkylation

Caption: Synthetic workflow for Fluvoxamine production.

Experimental Protocols

The following protocols are based on established patent literature for the synthesis of Fluvoxamine from its key intermediate.[1][2]

Protocol 1: Synthesis of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone

This protocol describes the synthesis of the key intermediate via a Grignard reaction.

Materials:

  • 4-(Trifluoromethyl)benzonitrile

  • Magnesium turnings

  • 1-Chloro-4-methoxybutane

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (10% aqueous solution)

  • Toluene

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • Prepare the Grignard reagent by adding a solution of 1-chloro-4-methoxybutane in anhydrous THF to magnesium turnings in a reaction vessel under an inert atmosphere.

  • To the freshly prepared Grignard reagent, add a solution of 4-(trifluoromethyl)benzonitrile in anhydrous THF at a controlled temperature.

  • After the reaction is complete, quench the reaction mixture by the slow addition of 10% aqueous hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers and wash sequentially with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone.

Protocol 2: Synthesis of Fluvoxamine from the Ketone Intermediate

This protocol details the conversion of the ketone intermediate to Fluvoxamine.

Materials:

  • 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • 2-Aminoethyl chloride hydrochloride

  • Sodium ethoxide

  • Maleic acid

  • Isopropanol

Procedure:

  • Oximation: Reflux a mixture of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone, hydroxylamine hydrochloride, and pyridine in ethanol to form the corresponding oxime.

  • O-alkylation: To the oxime, add a solution of sodium ethoxide in ethanol, followed by the addition of 2-aminoethyl chloride hydrochloride. Reflux the mixture.

  • Work-up: After completion of the reaction, cool the mixture and filter off the precipitated salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude Fluvoxamine base by column chromatography or distillation.

  • Salt Formation: Dissolve the purified Fluvoxamine base in isopropanol and add a solution of maleic acid in isopropanol to precipitate Fluvoxamine maleate.

  • Filter and dry the product to obtain pure Fluvoxamine maleate.

Mechanism of Action: Serotonin Reuptake Inhibition

Fluvoxamine, synthesized from the aforementioned intermediate, exerts its therapeutic effect by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Serotonin (5-HT) B SERT (Serotonin Transporter) A->B Reuptake D Increased Serotonin C Fluvoxamine C->B Inhibits E 5-HT Receptors D->E F Signal Transduction E->F Activation

Caption: Mechanism of action of Fluvoxamine.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis of Fluvoxamine, based on patent literature.

StepReactantsProductSolventYield (%)Purity (%)
Intermediate Synthesis 4-(Trifluoromethyl)benzonitrile, 4-Methoxybutylmagnesium chloride5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanoneTHF, Toluene75-85>98
Oximation Ketone Intermediate, Hydroxylamine HClOxime IntermediateEthanol90-95>97
O-alkylation & Salt Formation Oxime Intermediate, 2-Aminoethyl chloride HClFluvoxamine MaleateEthanol, Isopropanol60-70>99

Conclusion

While direct applications of this compound in drug synthesis are not prominently documented, its close structural analog, 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone, is a well-established and critical intermediate in the manufacture of the antidepressant Fluvoxamine. The synthetic protocols and pathways detailed herein for the synthesis of Fluvoxamine provide a strong and relevant framework for understanding the potential utility of this compound in the development of novel pharmaceutical agents, particularly those targeting the central nervous system. The methodologies presented are robust and have been scaled for industrial production, underscoring the importance of this class of intermediates in medicinal chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Friedel-Crafts Acylation of Chlorobenzene with 5-Methoxypentanoyl Chloride

This route involves the reaction of chlorobenzene with 5-methoxypentanoyl chloride in the presence of a Lewis acid catalyst.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh, unopened container of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃). Ensure anhydrous conditions as moisture deactivates the catalyst.
Insufficient Catalyst Increase the molar ratio of the Lewis acid to the acylating agent. A common starting point is a 1.1 to 1.3 molar equivalent of the catalyst.
Poor Quality Reagents Use freshly distilled chlorobenzene and ensure the 5-methoxypentanoyl chloride is pure and free of carboxylic acid.
Low Reaction Temperature While the reaction is typically started at low temperatures (0-5 °C) to control the initial exotherm, ensure the reaction is allowed to warm to room temperature and stirred for a sufficient duration to drive it to completion.
Deactivated Aromatic Ring Chlorobenzene is a deactivated aromatic ring, which can lead to sluggish reactions. Consider using a more activating Lewis acid or higher reaction temperatures, but monitor for side reactions.

Issue 2: Formation of Multiple Products (Isomers)

Potential Cause Troubleshooting Steps
Ortho/Para Isomerization The chloro group is an ortho, para-director. The major product is expected to be the para-isomer due to reduced steric hindrance.[1][2] To favor the para-isomer, consider using a bulkier Lewis acid catalyst which can sterically hinder the ortho position.
Polysubstitution Although the acylated product is deactivated towards further acylation, polysubstitution can occur under harsh conditions. Use a milder Lewis acid or lower the reaction temperature.

Issue 3: Difficult Product Purification

Potential Cause Troubleshooting Steps
Removal of Catalyst During workup, ensure the complete quenching of the Lewis acid with a dilute acid (e.g., HCl) to break up the ketone-catalyst complex.
Separation of Isomers If significant amounts of the ortho-isomer are formed, purification by column chromatography on silica gel is typically required. A solvent system of hexane and ethyl acetate is a good starting point.
Route 2: Grignard Reaction of 4-Methoxybutylmagnesium Halide with 4-Chlorobenzonitrile

This pathway involves the formation of a Grignard reagent from a 4-methoxybutyl halide, followed by its reaction with 4-chlorobenzonitrile and subsequent hydrolysis.

Issue 1: Failure to Form the Grignard Reagent

Potential Cause Troubleshooting Steps
Presence of Moisture All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried). Use anhydrous solvents (e.g., diethyl ether, THF).
Inactive Magnesium Use fresh magnesium turnings. If the magnesium is old, it can be activated by grinding it in a mortar and pestle or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Slow Initiation The reaction can sometimes be slow to start. Gentle warming or the addition of a small seed crystal from a previous successful Grignard reaction can help initiate it.

Issue 2: Low Yield of the Ketone

Potential Cause Troubleshooting Steps
Side Reactions of the Grignard Reagent The Grignard reagent is a strong base and can be consumed by any acidic protons in the reaction mixture. Ensure the 4-chlorobenzonitrile is pure and dry.
Incomplete Reaction with the Nitrile The addition of Grignard reagents to nitriles can be slow. Ensure sufficient reaction time and consider gentle heating to drive the reaction to completion. The use of a co-solvent like toluene with diethyl ether has been reported to improve yields in similar reactions.[3]
Hydrolysis of the Intermediate Imine The intermediate imine formed after the Grignard addition must be hydrolyzed to the ketone. This is typically achieved by quenching the reaction with aqueous acid. Ensure the pH is sufficiently acidic to promote complete hydrolysis.[4][5]

Issue 3: Formation of Byproducts

Potential Cause Troubleshooting Steps
Wurtz Coupling The Grignard reagent can couple with the unreacted 4-methoxybutyl halide. This can be minimized by the slow addition of the halide to the magnesium turnings.
Dimerization of the Grignard Reagent This is a known side reaction, especially at higher temperatures. Maintain a moderate reaction temperature during Grignard formation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: Both the Friedel-Crafts acylation and the Grignard reaction are viable routes. The choice often depends on the availability and cost of starting materials, as well as the scale of the synthesis. The Friedel-Crafts route may be more direct if 5-methoxypentanoyl chloride is readily available. The Grignard route offers flexibility but requires careful handling of the moisture-sensitive Grignard reagent.

Q2: What is the expected regioselectivity in the Friedel-Crafts acylation of chlorobenzene?

A2: The chlorine atom is an ortho, para-directing group. Due to the steric bulk of the incoming acyl group, the major product will be the para-substituted isomer, this compound.[1][2]

Q3: How can I be sure that my Grignard reagent has formed?

A3: The formation of a Grignard reagent is usually indicated by the disappearance of the magnesium metal and the formation of a cloudy, grayish solution. For a more quantitative measure, you can titrate a small aliquot of the Grignard solution.

Q4: What are the key safety precautions to take during these syntheses?

A4: Both synthetic routes involve hazardous materials. Friedel-Crafts acylation uses corrosive Lewis acids and acyl chlorides, which should be handled in a fume hood with appropriate personal protective equipment (PPE). Grignard reagents are highly reactive with water and can ignite in the air, so they must be handled under an inert atmosphere (e.g., nitrogen or argon).

Q5: What are the best methods for purifying the final product?

A5: The final product, this compound, is typically a solid or a high-boiling oil. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Chlorobenzene
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous chlorobenzene (2.0 eq) under an inert atmosphere.

  • Addition of Acyl Chloride: The flask is cooled in an ice bath to 0-5 °C. 5-Methoxypentanoyl chloride (1.0 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 30 minutes and then allowed to warm to room temperature. The reaction is monitored by TLC until the starting material is consumed.

  • Workup: The reaction mixture is slowly poured into a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred until all the solids have dissolved. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Grignard Reaction with 4-Chlorobenzonitrile
  • Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with magnesium turnings (1.2 eq). A small crystal of iodine is added. A solution of 4-methoxybutyl chloride (1.1 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour.

  • Reaction with Nitrile: A separate flame-dried flask is charged with 4-chlorobenzonitrile (1.0 eq) and anhydrous THF. The solution is cooled in an ice bath, and the prepared Grignard reagent is added dropwise via a cannula.

  • Reaction: After the addition, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with 1 M HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation

Lewis AcidMolar Ratio (Catalyst:Acyl Chloride)Temperature (°C)Reaction Time (h)Reported Yield (%)
AlCl₃1.2 : 10 to RT4~75-85
FeCl₃1.2 : 1RT6~60-70
ZnCl₂1.5 : 15012~40-50
SnCl₄1.2 : 10 to RT5~65-75

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Table 2: Influence of Solvent on Grignard Reaction with Nitriles

SolventTemperature (°C)Reaction Time (h)Reported Yield (%)
Diethyl EtherReflux6~60-70
Tetrahydrofuran (THF)Reflux4~70-80
Toluene/Diethyl Ether (1:1)RT to 405~75-85

Note: Yields are for analogous reactions and serve as a general guideline.

Visualizations

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product chlorobenzene Chlorobenzene reaction Friedel-Crafts Acylation chlorobenzene->reaction acyl_chloride 5-Methoxypentanoyl Chloride acyl_chloride->reaction lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->reaction Activates product This compound reaction->product

Caption: Friedel-Crafts Acylation Pathway.

Grignard_Reaction cluster_grignard_formation Grignard Formation cluster_reaction Reaction & Hydrolysis methoxybutyl_halide 4-Methoxybutyl Halide grignard_reagent 4-Methoxybutylmagnesium Halide methoxybutyl_halide->grignard_reagent mg Magnesium mg->grignard_reagent intermediate Imine Intermediate grignard_reagent->intermediate chlorobenzonitrile 4-Chlorobenzonitrile chlorobenzonitrile->intermediate product This compound intermediate->product Hydrolysis (H₃O⁺)

Caption: Grignard Reaction Pathway.

Troubleshooting_Low_Yield cluster_friedel_crafts Friedel-Crafts Issues cluster_grignard Grignard Issues start Low Product Yield fc_catalyst Inactive/Insufficient Catalyst? start->fc_catalyst grignard_formation Grignard Reagent Formation Failure? start->grignard_formation fc_reagents Poor Reagent Quality? fc_catalyst->fc_reagents solution_fc Use fresh/more catalyst. Ensure anhydrous conditions. fc_catalyst->solution_fc fc_conditions Suboptimal Reaction Conditions? fc_reagents->fc_conditions grignard_reaction Incomplete Reaction with Nitrile? grignard_formation->grignard_reaction solution_grignard Ensure dry conditions. Activate Mg. Optimize addition. grignard_formation->solution_grignard grignard_side_reactions Side Reactions of Grignard Reagent? grignard_reaction->grignard_side_reactions

Caption: Low Yield Troubleshooting Logic.

References

Technical Support Center: Purification of Crude 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Purity After Column Chromatography Inappropriate solvent system (mobile phase) polarity.Optimize the mobile phase. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or diethyl ether. Monitor the separation using Thin Layer Chromatography (TLC). A common starting point for aromatic ketones is a petroleum ether/ethyl acetate mixture.[1]
Co-elution of impurities with the desired product.If impurities have similar polarity, consider using a different adsorbent for chromatography (e.g., alumina instead of silica gel). Alternatively, a different purification technique like recrystallization might be more effective.
Overloading the column.Reduce the amount of crude product loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Product Fails to Crystallize During Recrystallization The chosen solvent is too good a solvent, even at low temperatures.Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold. For aromatic ketones, solvents like ethanol, methanol, or mixtures such as ethyl acetate/hexane can be effective.
The product is not pure enough to crystallize ("oiling out").Purify the crude product first by column chromatography to remove the majority of impurities and then attempt recrystallization.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.
Multiple Spots on TLC After Purification Incomplete reaction, leading to the presence of starting materials.Ensure the synthesis reaction has gone to completion by monitoring with TLC before starting the purification.
Presence of isomeric byproducts (e.g., ortho-isomer from Friedel-Crafts acylation).Isomers can be difficult to separate. A high-resolution technique like flash chromatography with a shallow solvent gradient might be necessary. Friedel-Crafts acylation of chlorobenzene can produce both ortho- and para-substituted products.[2]
Decomposition of the product on the silica gel.Some compounds can degrade on acidic silica gel. In such cases, the silica gel can be neutralized by washing with a dilute solution of a non-nucleophilic base like triethylamine in the mobile phase.
Low Yield After Purification Loss of product during multiple purification steps.Optimize each purification step to minimize losses. For example, ensure complete transfer of solutions and solids.
Product is too soluble in the recrystallization solvent, even when cold.After crystallization, cool the mother liquor to a very low temperature (e.g., in a freezer) to induce further crystallization. Be aware that this may also precipitate some impurities.
Adsorption of the product onto the stationary phase during chromatography.If the product is highly polar, it might stick to the silica gel. Using a more polar eluent can help to recover the compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route used. If prepared via Friedel-Crafts acylation of chlorobenzene with 5-methoxypentanoyl chloride, common impurities could include:

  • Isomeric products: The ortho-acylated product, 1-(2-chlorophenyl)-5-methoxy-1-pentanone.

  • Unreacted starting materials: Chlorobenzene and 5-methoxypentanoyl chloride (or the corresponding carboxylic acid if hydrolyzed).

  • Polymers and resinous byproducts: These can form under the acidic conditions of the Friedel-Crafts reaction.[3]

Q2: What is a good starting point for developing a TLC method for this compound?

A2: A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A ratio of 80:20 or 70:30 (hexane:ethyl acetate) is often a reasonable starting point for aromatic ketones. The spots can be visualized under a UV lamp (at 254 nm) as aromatic compounds typically absorb UV light.

Q3: Can I use recrystallization as the sole purification method?

A3: Recrystallization can be a very effective purification method if the crude product is relatively pure (generally >90%). However, if the crude material contains a significant amount of impurities, especially those with similar solubility characteristics to the desired product, a preliminary purification by column chromatography is recommended.

Q4: How can I remove colored impurities?

A4: Colored impurities are often polar byproducts. During column chromatography, they may either elute with very polar solvents or remain on the column. If they co-elute with your product, you can try treating a solution of your crude product with activated charcoal before filtration and subsequent purification.

Q5: What is the expected purity and yield after successful purification?

A5: For analogous compounds, purities of >98% are commonly reported. For instance, a similar compound, 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one, has been purified to 99.64% and even 99.9% purity.[4] The yield will be highly dependent on the success of the synthesis and the efficiency of the purification steps, but a well-optimized purification should aim for a recovery of 80-90% from the crude product.

Experimental Protocols

Column Chromatography Protocol

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane or Petroleum Ether

  • Ethyl acetate

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Prepare the Column:

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a small layer of sand over the cotton plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add a layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.

    • Drain the solvent until the level is just at the top of the sand.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the sample solution or the dry-loaded silica gel to the top of the column.

  • Elute the Column:

    • Carefully add the mobile phase to the column.

    • Begin elution by opening the stopcock and collecting the eluent in fractions in the collection tubes.

    • Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 80:20, etc.) if the desired compound is not eluting.

  • Monitor the Separation:

    • Analyze the collected fractions by TLC to determine which fractions contain the purified product.

    • Spot each fraction on a TLC plate, elute with an appropriate solvent system, and visualize under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Isolate the Product:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Purification Method Typical Purity Achieved Advantages Disadvantages
Column Chromatography >98%High resolution for separating complex mixtures. Applicable to a wide range of compounds.Can be time-consuming and requires larger volumes of solvent. Potential for product decomposition on the stationary phase.
Recrystallization >99% (if crude is relatively pure)Simple, inexpensive, and can yield very pure crystalline solids.Not suitable for all compounds (e.g., oils). Requires finding a suitable solvent. Can have lower recovery if the compound is significantly soluble in the cold solvent.
Vacuum Distillation Dependent on the volatility of impuritiesEffective for separating compounds with different boiling points. Can be used for large-scale purification.Requires the compound to be thermally stable. Not effective for separating compounds with similar boiling points.

Mandatory Visualization

Purification_Workflow Crude Crude 1-(4-Chlorophenyl)- 5-methoxy-1-pentanone Dissolve Dissolve in Minimal Solvent Crude->Dissolve Column Column Chromatography (Silica Gel) Dissolve->Column Fractions Collect Fractions Column->Fractions TLC TLC Analysis Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product Recrystallization Recrystallization Evaporate->Recrystallization Further Purification Hot_Filtration Hot Filtration (optional) Recrystallization->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Drying->Pure_Product

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue? LowPurity Low Purity? Start->LowPurity LowYield Low Yield? Start->LowYield NoCrystals No Crystallization? Start->NoCrystals Solvent Optimize Mobile Phase (TLC Guided) LowPurity->Solvent Yes Overload Reduce Column Loading LowPurity->Overload Yes Technique Change Purification Technique LowPurity->Technique Yes Solubility Check Product Solubility in Cold Solvent LowYield->Solubility Yes Transfer Minimize Transfer Losses LowYield->Transfer Yes SolventChoice Try Different Recrystallization Solvent NoCrystals->SolventChoice Yes PurityCheck Pre-purify by Chromatography NoCrystals->PurityCheck Yes CoolingRate Slow Down Cooling NoCrystals->CoolingRate Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Friedel-Crafts acylation of chlorobenzene with 5-methoxypentanoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[1][2][3][4][5] This reaction is an electrophilic aromatic substitution where the acylium ion, generated from 5-methoxypentanoyl chloride and the Lewis acid, attacks the electron-rich chlorobenzene ring.

Q2: Why is the para-substituted product, this compound, the major isomer formed during the Friedel-Crafts acylation of chlorobenzene?

A2: The chlorine atom on the chlorobenzene ring is an ortho, para-directing group. This means it activates these positions towards electrophilic attack. However, due to steric hindrance at the ortho position from the chlorine atom, the incoming acyl group preferentially attacks the para position, leading to the formation of the 4-substituted product as the major isomer.[3]

Q3: What are the key starting materials and reagents required for this synthesis?

A3: The essential starting materials and reagents are:

  • Chlorobenzene: The aromatic substrate.

  • 5-Methoxypentanoyl chloride: The acylating agent. This is typically prepared from 5-methoxypentanoic acid and a chlorinating agent like thionyl chloride.

  • Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is most commonly used. Other Lewis acids like ferric chloride (FeCl₃) can also be employed.

  • Solvent: A dry, inert solvent such as dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene is required.

Q4: Can I use 5-methoxypentanoic acid directly for the acylation instead of the acyl chloride?

A4: Direct acylation with a carboxylic acid is generally less efficient under standard Friedel-Crafts conditions. The carboxylic acid can complex with the Lewis acid, deactivating it. It is standard practice to convert the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride prior to the Friedel-Crafts reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is moisture-sensitive and will be deactivated by water. 2. Poor Quality Starting Materials: Impurities in chlorobenzene or 5-methoxypentanoyl chloride can inhibit the reaction. 3. Insufficient Reaction Temperature or Time: The reaction may not have gone to completion. 4. Deactivated Aromatic Ring: Chlorobenzene is a deactivated aromatic ring, which can lead to sluggish reactions.1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous aluminum chloride. 2. Use pure, dry starting materials. Purify starting materials if necessary. 3. Monitor the reaction by TLC or GC to determine the optimal reaction time. A slight increase in temperature may be necessary, but be cautious as this can also increase side reactions. 4. Use a stoichiometric amount of the Lewis acid catalyst to ensure sufficient activation of the acyl chloride.
Presence of Multiple Products (Isomers) 1. Formation of the Ortho Isomer: Although the para isomer is major, some of the ortho isomer, 1-(2-Chlorophenyl)-5-methoxy-1-pentanone, is expected to form. 2. Reaction Temperature Too High: Higher temperatures can sometimes lead to a decrease in regioselectivity.1. The formation of a minor amount of the ortho isomer is inherent to the reaction. Purification by column chromatography or recrystallization is necessary to isolate the desired para isomer. 2. Maintain a controlled, lower reaction temperature to favor the formation of the thermodynamically more stable para product.
Detection of High Molecular Weight Impurities 1. Polyacylation: Although less common in acylation than alkylation, a second acylation on the product is possible under forcing conditions. 2. Self-acylation of the Acyl Chloride: 5-methoxypentanoyl chloride could potentially react with itself.1. The acyl group is deactivating, making a second acylation unlikely. However, if observed, ensure the reaction is not run for an excessively long time or at too high a temperature. 2. This is generally not a major concern but can be minimized by slow addition of the acyl chloride to the reaction mixture containing chlorobenzene and the Lewis acid.
Presence of Impurities from Starting Materials 1. Unreacted Chlorobenzene and 5-methoxypentanoyl chloride: The reaction did not go to completion. 2. 5-Methoxypentanoic Acid: Incomplete conversion of the carboxylic acid to the acyl chloride, or hydrolysis of the acyl chloride.1. These can be removed during workup and purification (e.g., distillation for chlorobenzene, aqueous wash for the acyl chloride/acid, followed by chromatography). 2. Ensure the complete conversion of 5-methoxypentanoic acid to 5-methoxypentanoyl chloride before the acylation step. Perform the reaction under strictly anhydrous conditions to prevent hydrolysis.
Demethylation of the Methoxy Group The methoxy group can be susceptible to cleavage by strong Lewis acids, especially at elevated temperatures, leading to the formation of 1-(4-chlorophenyl)-5-hydroxy-1-pentanone.[6]Use the mildest possible reaction conditions (lower temperature, shorter reaction time) to minimize this side reaction. If demethylation is a significant issue, consider using a milder Lewis acid.
Summary of Common Impurities
Impurity Source Analytical Detection
1-(2-Chlorophenyl)-5-methoxy-1-pentanoneIsomeric byproduct of the Friedel-Crafts reaction.GC-MS, HPLC, ¹H NMR
ChlorobenzeneUnreacted starting material.GC-MS
5-Methoxypentanoyl chlorideUnreacted starting material.GC-MS (after derivatization), ¹H NMR
5-Methoxypentanoic acidIncomplete conversion to acyl chloride or hydrolysis.HPLC, GC-MS (after derivatization)
1-(4-chlorophenyl)-5-hydroxy-1-pentanoneDemethylation of the product by the Lewis acid.HPLC, GC-MS, ¹H NMR

Experimental Protocols

Synthesis of 5-Methoxypentanoyl Chloride

This procedure outlines the conversion of 5-methoxypentanoic acid to its corresponding acyl chloride.

Materials:

  • 5-methoxypentanoic acid

  • Thionyl chloride (SOCl₂)

  • Dry dichloromethane (DCM) or another inert solvent

  • A few drops of dry N,N-dimethylformamide (DMF) (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), dissolve 5-methoxypentanoic acid in dry DCM.

  • Add a catalytic amount of dry DMF.

  • Slowly add thionyl chloride (typically 1.2-1.5 equivalents) to the solution at room temperature.

  • After the initial vigorous reaction subsides, gently heat the mixture to reflux and maintain for 1-2 hours, or until gas evolution ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude 5-methoxypentanoyl chloride can be purified by vacuum distillation or used directly in the next step.

Friedel-Crafts Acylation: Synthesis of this compound

This protocol describes the acylation of chlorobenzene.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry chlorobenzene

  • 5-methoxypentanoyl chloride

  • Dry dichloromethane (DCM) or another inert solvent

  • Ice bath

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (typically 1.1-1.3 equivalents) and dry DCM. Cool the suspension in an ice bath.

  • Add dry chlorobenzene (can be used as a reactant and solvent, or in slight excess if DCM is the primary solvent).

  • Slowly add a solution of 5-methoxypentanoyl chloride in dry DCM from the dropping funnel to the stirred suspension over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate this compound.

Visualizations

Synthesis_Workflow cluster_0 Preparation of Acylating Agent cluster_1 Friedel-Crafts Acylation cluster_2 Purification 5-Methoxypentanoic Acid 5-Methoxypentanoic Acid 5-Methoxypentanoyl Chloride 5-Methoxypentanoyl Chloride 5-Methoxypentanoic Acid->5-Methoxypentanoyl Chloride SOCl2, cat. DMF Thionyl Chloride Thionyl Chloride Thionyl Chloride->5-Methoxypentanoyl Chloride Reaction Mixture Reaction Mixture 5-Methoxypentanoyl Chloride->Reaction Mixture Chlorobenzene Chlorobenzene Chlorobenzene->Reaction Mixture AlCl3 AlCl3 AlCl3->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product 1. Quench (HCl/Ice) 2. Workup Purified Product Purified Product Crude Product->Purified Product Column Chromatography or Vacuum Distillation

Caption: Workflow for the synthesis of this compound.

Impurity_Formation Start Friedel-Crafts Reaction Conditions (Chlorobenzene, 5-Methoxypentanoyl Chloride, AlCl3) Desired_Product This compound (Para Isomer) Start->Desired_Product Major Pathway Ortho_Isomer 1-(2-Chlorophenyl)-5-methoxy-1-pentanone Start->Ortho_Isomer Minor Pathway (Steric Hindrance) Unreacted_SM Unreacted Starting Materials (Chlorobenzene, Acyl Chloride) Start->Unreacted_SM Incomplete Reaction Demethylation 1-(4-chlorophenyl)-5-hydroxy-1-pentanone Desired_Product->Demethylation Lewis Acid Cleavage (High Temperature) Hydrolysis_Impurity 5-Methoxypentanoic Acid 5-Methoxypentanoyl Chloride->Hydrolysis_Impurity Moisture Contamination

References

Degradation of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential degradation of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone and recommendations for its storage. The information is curated for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of this compound?

A1: Based on its chemical structure, the primary factors that could lead to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), and strong oxidizing agents. The presence of acidic or basic conditions might also contribute to degradation, potentially through hydrolysis of the methoxy group.

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to keep it in a tightly sealed container, protected from light, and under an inert atmosphere if possible, especially for long-term storage. While specific storage temperature data is unavailable, refrigeration (2-8 °C) is a common practice for compounds with similar functional groups to reduce the rate of potential degradation reactions.

Q3: How can I detect the degradation of my this compound sample?

A3: Degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent compound would indicate the formation of degradation products.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products for this compound are not documented in publicly available literature, potential degradation pathways can be inferred from its structure. Photodegradation may lead to cleavage of the bond between the carbonyl group and the aromatic ring. Oxidation could result in the formation of carboxylic acids or other oxygenated derivatives.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/GC analysis Sample degradationReview storage conditions. Ensure the sample is protected from light, heat, and reactive atmospheres. Prepare fresh solutions for analysis.
Loss of compound potency or activity Degradation of the active compoundPerform a forced degradation study to identify potential degradants and establish a stability-indicating analytical method. Re-evaluate storage and handling procedures.
Discoloration of the sample Formation of chromophoric degradation productsCharacterize the impurities using techniques like LC-MS/MS to understand the degradation pathway. Store future samples under more stringent protective conditions (e.g., amber vials, inert atmosphere).
Inconsistent experimental results Variable sample stabilityEstablish and validate proper storage and handling protocols. Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles if stored frozen.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. These are theoretical and would require experimental verification.

Summary of Potential Degradation Conditions and Products
Stress Condition Potential Degradation Pathway Possible Degradation Products
Photolytic (UV/Vis Light) Norrish Type I or Type II cleavage of the ketone.4-chlorobenzaldehyde, 1-methoxy-4-pentene, or cyclobutanol derivatives.
Oxidative (e.g., H₂O₂) Oxidation of the ketone or the alkyl chain.4-chlorobenzoic acid, smaller chain carboxylic acids.
Thermal (Heat) Cleavage of the alkyl chain.Fragmentation into smaller, more volatile molecules.
Acidic/Basic Hydrolysis Cleavage of the ether linkage.1-(4-chlorophenyl)-5-hydroxy-1-pentanone, methanol.

Experimental Protocols

General Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a compound. Here is a general protocol that can be adapted for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration.

    • Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile) with UV and/or MS detection.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation.

Visualizations

Potential_Degradation_Pathways cluster_main This compound cluster_stress Stress Conditions cluster_products Potential Degradation Products Main_Compound This compound Light Light (UV/Vis) Main_Compound->Light Heat Heat Main_Compound->Heat Oxidizing_Agents Oxidizing Agents Main_Compound->Oxidizing_Agents Acid_Base Acid/Base Main_Compound->Acid_Base Photoproducts Cleavage Products (e.g., 4-chlorobenzaldehyde) Light->Photoproducts Thermal_Products Fragmentation Products Heat->Thermal_Products Oxidation_Products Oxidized Derivatives (e.g., 4-chlorobenzoic acid) Oxidizing_Agents->Oxidation_Products Hydrolysis_Products Hydrolysis Products (e.g., 5-hydroxy derivative) Acid_Base->Hydrolysis_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow Start Start: Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize Acid/Base Samples Stress->Neutralize Dilute Dilute All Samples Neutralize->Dilute Analyze Analyze by HPLC/GC-MS Dilute->Analyze Evaluate Evaluate Data: - Identify Degradation Products - Quantify Degradation Analyze->Evaluate End End: Stability Profile Evaluate->End

Caption: Workflow for a forced degradation study.

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective synthetic routes for the preparation of this compound are:

  • Friedel-Crafts Acylation: This method involves the reaction of chlorobenzene with 5-methoxypentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3]

  • Grignard Reagent Synthesis: This route utilizes the reaction of a Grignard reagent, specifically 4-chlorophenylmagnesium bromide, with 5-methoxypentanenitrile, followed by acidic hydrolysis to yield the desired ketone.[4][5][6]

Q2: What is the expected regioselectivity in the Friedel-Crafts acylation of chlorobenzene?

A2: The chlorine atom in chlorobenzene is an ortho-, para-directing group. Therefore, the Friedel-Crafts acylation will yield a mixture of two isomers: 1-(2-chlorophenyl)-5-methoxy-1-pentanone (ortho) and this compound (para). Due to steric hindrance from the chloro group at the ortho position, the para isomer is typically the major product.[7][8]

Q3: Can polyacylation occur during the Friedel-Crafts reaction?

A3: Polyacylation is generally not a significant issue in Friedel-Crafts acylation. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[9][10]

Q4: What are the critical parameters for a successful Grignard reaction in this synthesis?

A4: Key parameters for a successful Grignard reaction include:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols. All glassware and solvents must be rigorously dried to prevent quenching of the reagent.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent.

  • Controlled Addition: The addition of the nitrile to the Grignard reagent should be slow and controlled to manage the exothermic nature of the reaction.

Troubleshooting Guides

Route 1: Friedel-Crafts Acylation

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and has not been deactivated by moisture. Use a newly opened container or a properly stored one.
Insufficient Catalyst In Friedel-Crafts acylation, the Lewis acid complexes with the product ketone. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is required.[1]
Deactivated Aromatic Ring While chlorobenzene is suitable, strongly deactivated aromatic rings will not undergo Friedel-Crafts acylation.[9]
Low Reaction Temperature The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC and adjust the temperature accordingly.

Issue 2: Formation of Impurities

Potential Cause Troubleshooting Steps
Ortho-Isomer Formation The formation of the ortho-isomer is inherent to the reaction. Separation can be achieved by column chromatography. The para-isomer is generally less polar and will elute first.
Unreacted Starting Materials Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature.
Hydrolysis of Acyl Chloride 5-methoxypentanoyl chloride is susceptible to hydrolysis. Ensure all reagents and solvents are anhydrous.
Route 2: Grignard Reagent Synthesis

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Grignard Reagent Did Not Form Ensure magnesium turnings are fresh and the surface is activated (e.g., with a crystal of iodine). All glassware and solvents must be scrupulously dry.[11]
Grignard Reagent Quenched The presence of water or other protic impurities will destroy the Grignard reagent. Ensure all starting materials and the reaction setup are anhydrous.
Incomplete Hydrolysis of the Imine Intermediate The intermediate formed after the Grignard addition to the nitrile is an imine salt, which must be hydrolyzed to the ketone. Ensure sufficient acid and reaction time are used in the workup step.[4][6]

Issue 2: Formation of Biphenyl Impurity

Potential Cause Troubleshooting Steps
Wurtz-Fittig Coupling A common side reaction is the coupling of the Grignard reagent with unreacted 4-chlorophenylmagnesium bromide to form 4,4'-dichlorobiphenyl.
High Concentration of Aryl Halide Add the 4-chlorobromobenzene slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the aryl halide.
Elevated Temperature The formation of the biphenyl side product is favored at higher temperatures. Maintain a gentle reflux during the Grignard reagent formation.[11]

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Chlorobenzene
  • Preparation of 5-methoxypentanoyl chloride:

    • To a solution of 5-methoxypentanoic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C.

    • A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Stir the reaction mixture at room temperature until the evolution of gas ceases.

    • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude 5-methoxypentanoyl chloride, which can be used in the next step without further purification.

  • Friedel-Crafts Acylation:

    • In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) in an excess of chlorobenzene.

    • Cool the mixture to 0 °C and add a solution of 5-methoxypentanoyl chloride in chlorobenzene dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the para and ortho isomers.

Key Experiment: Grignard Synthesis
  • Preparation of 4-chlorophenylmagnesium bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of a solution of 4-bromochlorobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a color change), add the remaining 4-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with 5-methoxypentanenitrile:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Add a solution of 5-methoxypentanenitrile in anhydrous diethyl ether or THF dropwise.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).

  • Hydrolysis:

    • Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction and hydrolyze the imine intermediate.

    • Extract the product with diethyl ether or another suitable organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Products Chlorobenzene Chlorobenzene Reaction_Mixture Friedel-Crafts Acylation Chlorobenzene->Reaction_Mixture 5-methoxypentanoyl chloride 5-methoxypentanoyl chloride 5-methoxypentanoyl chloride->Reaction_Mixture AlCl3 AlCl3 AlCl3->Reaction_Mixture Catalyst Quench Quench (Ice/HCl) Reaction_Mixture->Quench Extraction Extraction Quench->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Target_Product This compound Column_Chromatography->Target_Product Ortho_Isomer Ortho-isomer byproduct Column_Chromatography->Ortho_Isomer

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Grignard_Synthesis_Workflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 4-bromochlorobenzene 4-bromochlorobenzene Grignard_Reagent 4-chlorophenylmagnesium bromide 4-bromochlorobenzene->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Reaction_Mixture Grignard Addition Grignard_Reagent->Reaction_Mixture 5-methoxypentanenitrile 5-methoxypentanenitrile 5-methoxypentanenitrile->Reaction_Mixture Imine_Intermediate Imine intermediate Reaction_Mixture->Imine_Intermediate Hydrolysis Acidic Hydrolysis Imine_Intermediate->Hydrolysis Extraction Extraction Hydrolysis->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Target_Product This compound Column_Chromatography->Target_Product

Caption: Workflow for the Grignard reagent synthesis.

Troubleshooting_Decision_Tree Start Reaction Failure Check_Yield Low or No Yield? Start->Check_Yield Check_Impurities Impurity Issues? Start->Check_Impurities FC_Yield Friedel-Crafts Route Check_Yield->FC_Yield Yes Grignard_Yield Grignard Route Check_Yield->Grignard_Yield Yes FC_Impurity Friedel-Crafts Route Check_Impurities->FC_Impurity Yes Grignard_Impurity Grignard Route Check_Impurities->Grignard_Impurity Yes Catalyst_Issue Check Catalyst Activity & Stoichiometry FC_Yield->Catalyst_Issue Temp_Issue Optimize Reaction Temperature FC_Yield->Temp_Issue Grignard_Formation_Issue Verify Grignard Reagent Formation Grignard_Yield->Grignard_Formation_Issue Hydrolysis_Issue Ensure Complete Hydrolysis Grignard_Yield->Hydrolysis_Issue Isomer_Separation Optimize Chromatography for Isomer Separation FC_Impurity->Isomer_Separation Biphenyl_Side_Reaction Control Reagent Addition & Temperature Grignard_Impurity->Biphenyl_Side_Reaction

References

Optimization of reaction conditions for 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most probable and widely applicable method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of chlorobenzene with 5-methoxypentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Q2: What are the critical parameters to control during the Friedel-Crafts acylation for this synthesis?

A2: Several parameters are crucial for a successful synthesis:

  • Temperature: The reaction is typically exothermic. Maintaining a low temperature (usually between 0°C and room temperature) is critical to prevent side reactions and the formation of impurities.

  • Catalyst Purity and Stoichiometry: The purity and amount of the Lewis acid catalyst (e.g., AlCl₃) significantly impact the reaction rate and yield. Anhydrous conditions are essential as the catalyst is moisture-sensitive.

  • Solvent: The choice of solvent is important. A non-polar, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane is generally preferred.

  • Reaction Time: The reaction should be monitored to determine the optimal time for completion. Over-extending the reaction time can lead to the formation of byproducts.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product.

Q4: What are the potential side reactions in this synthesis?

A4: Potential side reactions include:

  • Isomerization: The acyl group may add to different positions on the aromatic ring, leading to ortho- and meta-isomers, although the para-isomer is generally favored.

  • Multiple Acylations: If the reaction conditions are too harsh, a second acylation on the product may occur.

  • Decomposition: At higher temperatures, the starting materials or the product may decompose.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst due to moisture. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Poor quality of starting materials.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, anhydrous Lewis acid catalyst. 2. Optimize the reaction temperature. Start at a lower temperature (e.g., 0°C) and slowly allow it to warm to room temperature. 3. Monitor the reaction by TLC or GC to ensure it has gone to completion. 4. Verify the purity of chlorobenzene and 5-methoxypentanoyl chloride.
Formation of Multiple Products (Impurities) 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect stoichiometry of reactants or catalyst. 3. Non-optimal solvent.1. Maintain a lower reaction temperature throughout the addition and reaction period. 2. Carefully control the molar ratios of the reactants and the catalyst. A slight excess of the acylating agent may be used. 3. Experiment with different inert solvents to find the one that gives the cleanest reaction profile.
Difficult Product Isolation/Purification 1. Incomplete reaction, leaving unreacted starting materials. 2. Formation of closely related isomers. 3. Emulsion formation during aqueous workup.1. Ensure the reaction goes to completion by monitoring with TLC/GC. 2. Use column chromatography with an optimized solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired para-isomer from other isomers. 3. Add a saturated solution of sodium chloride (brine) to break up emulsions during the workup.

Experimental Protocols

Proposed Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general guideline based on standard Friedel-Crafts acylation procedures. Optimization may be required.

Materials:

  • Chlorobenzene

  • 5-Methoxypentanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of 5-methoxypentanoyl chloride (1 equivalent) in anhydrous dichloromethane.

  • Add the solution of 5-methoxypentanoyl chloride dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature at 0°C.

  • After the addition is complete, add chlorobenzene (1 to 1.2 equivalents) dropwise, again keeping the temperature at 0°C.

  • Once the addition of chlorobenzene is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product chlorobenzene Chlorobenzene reaction_step Friedel-Crafts Acylation chlorobenzene->reaction_step acyl_chloride 5-Methoxypentanoyl Chloride acyl_chloride->reaction_step catalyst AlCl3 (Lewis Acid) catalyst->reaction_step solvent DCM (Solvent) solvent->reaction_step temperature 0°C to RT temperature->reaction_step product This compound reaction_step->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_yield_issues Yield Troubleshooting cluster_purity_issues Purity Troubleshooting start Experiment Start check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No anhydrous Ensure Anhydrous Conditions check_yield->anhydrous Yes success Successful Synthesis check_purity->success No lower_temp Lower Reaction Temperature check_purity->lower_temp Yes optimize_temp Optimize Temperature anhydrous->optimize_temp check_time Check Reaction Time optimize_temp->check_time check_time->check_yield check_stoichiometry Verify Stoichiometry lower_temp->check_stoichiometry purify Purify via Chromatography check_stoichiometry->purify purify->success

Caption: Troubleshooting workflow for the synthesis.

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone. The primary focus is on identifying and mitigating common side reactions to improve product yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction produced a mixture of products. How can I identify the main side products?

A1: The most common side reaction in the Friedel-Crafts acylation of chlorobenzene is the formation of regioisomers. Besides the desired para-substituted product, the corresponding ortho-isomer is also likely to form.

  • Primary Product: this compound (para-isomer)

  • Main Side Product: 1-(2-Chlorophenyl)-5-methoxy-1-pentanone (ortho-isomer)

You can differentiate these isomers using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The para-isomer is generally the major product due to reduced steric hindrance from the chloro group.[1][2]

Q2: What are the key reaction parameters to control to minimize side product formation?

A2: To favor the formation of the desired para-isomer and minimize other side reactions, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the para-isomer.

  • Catalyst Choice and Amount: While AlCl₃ is a common Lewis acid catalyst, exploring other catalysts might offer better selectivity. Using a stoichiometric amount of the catalyst is crucial as the product ketone can form a complex with it.[3]

  • Solvent: The choice of solvent can influence the isomer ratio. Less polar solvents may favor the para-product.

  • Order of Addition: A slow, controlled addition of the acylating agent to the mixture of chlorobenzene and Lewis acid can help to prevent localized high concentrations and potential side reactions.

Q3: I am observing a low yield of the desired product. What are the possible causes?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

  • Deactivated Aromatic Ring: The chloro group on the benzene ring is deactivating, which can make the Friedel-Crafts acylation less efficient compared to unsubstituted benzene.

  • Moisture Contamination: Friedel-Crafts reactions are sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is dry and reagents are anhydrous.

  • Issues with Starting Materials: Verify the purity of your 5-methoxypentanoyl chloride and chlorobenzene. Impurities in the acyl chloride can lead to the formation of undesired byproducts.

Q4: Are there any other potential side reactions to be aware of?

A4: While the formation of the ortho-isomer is the primary side reaction, other less common possibilities include:

  • Diacylation: The introduction of a second acyl group onto the aromatic ring is generally unlikely due to the deactivating nature of both the chloro and the ketone groups.[4]

  • Rearrangement of the Acyl Group: Acylium ions are generally stable and less prone to rearrangement compared to carbocations in Friedel-Crafts alkylations.

  • Byproducts from the Acyl Chloride: Impurities or degradation of 5-methoxypentanoyl chloride can introduce other unwanted substances into the reaction mixture.

Data Presentation

The following table summarizes the expected products from the synthesis.

CompoundPosition of Acyl GroupExpected YieldMethod of Identification
This compoundparaMajorNMR, GC-MS, HPLC
1-(2-Chlorophenyl)-5-methoxy-1-pentanoneorthoMinorNMR, GC-MS, HPLC

Experimental Protocol: Friedel-Crafts Acylation

This is a general procedure for the synthesis of this compound. Optimization may be required.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorobenzene

  • 5-methoxypentanoyl chloride

  • Anhydrous Dichloromethane (DCM) or another suitable solvent

  • Hydrochloric Acid (HCl), aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). Maintain an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Chlorobenzene: Add chlorobenzene (1.0 equivalent) to the cooled suspension with stirring.

  • Addition of Acyl Chloride: Add 5-methoxypentanoyl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to separate the para and ortho isomers.

Visualizations

Below are diagrams illustrating the chemical pathways and a troubleshooting workflow.

Reaction_Pathway cluster_reactants Reactants cluster_products Products Chlorobenzene Chlorobenzene Para_Product This compound (Desired Product) Chlorobenzene->Para_Product Friedel-Crafts Acylation Ortho_Product 1-(2-Chlorophenyl)-5-methoxy-1-pentanone (Side Product) Chlorobenzene->Ortho_Product Side Reaction 5-methoxypentanoyl_chloride 5-methoxypentanoyl chloride 5-methoxypentanoyl_chloride->Para_Product 5-methoxypentanoyl_chloride->Ortho_Product Lewis_Acid AlCl3 (Catalyst) Lewis_Acid->Para_Product Lewis_Acid->Ortho_Product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze crude product (GC-MS, NMR, HPLC) Start->Check_Purity Identify_Issue Identify main impurity Check_Purity->Identify_Issue Ortho_Isomer High level of ortho-isomer Identify_Issue->Ortho_Isomer Isomer Unreacted_SM Unreacted starting material Identify_Issue->Unreacted_SM Starting Material Other_Impurity Other impurities Identify_Issue->Other_Impurity Other Optimize_Temp Lower reaction temperature Ortho_Isomer->Optimize_Temp Optimize_Time_Catalyst Increase reaction time or check catalyst activity Unreacted_SM->Optimize_Time_Catalyst Check_Reagents Verify purity of starting materials Other_Impurity->Check_Reagents Purify Optimize purification (chromatography, distillation) Optimize_Temp->Purify Optimize_Time_Catalyst->Purify Check_Reagents->Purify

Caption: Troubleshooting workflow for synthesis optimization.

References

Resolving issues with 1-(4-Chlorophenyl)-5-methoxy-1-pentanone solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?

A1: Given the chemical structure of this compound, which contains a hydrophobic chlorophenyl group and a pentanone chain, poor aqueous solubility is expected.[1] The initial troubleshooting steps should involve assessing the compound's purity and attempting dissolution in a small amount of an organic co-solvent before adding it to your aqueous buffer.

Q2: What are some common organic solvents I can use as a starting point for solubilizing this compound?

A2: For hydrophobic compounds, common initial choices for co-solvents include dimethyl sulfoxide (DMSO), ethanol, and methanol.[2][3] These solvents are miscible with water and can often dissolve the compound at a high concentration, which can then be diluted into the aqueous experimental medium.[4]

Q3: My compound dissolves in the organic solvent, but precipitates when I add it to my aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." To address this, you can try several strategies:

  • Decrease the final concentration: The compound may be soluble at a lower final concentration in your aqueous buffer.

  • Increase the percentage of co-solvent: A higher percentage of the organic co-solvent in the final solution may be required to maintain solubility. However, be mindful that high concentrations of organic solvents can affect biological assays.[5]

  • Use a different co-solvent: Some co-solvents may be more effective at preventing precipitation.

  • Employ surfactants: Surfactants can help to keep the compound in solution by forming micelles.[6][7]

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: The solubility of compounds with ionizable groups can be significantly affected by pH.[8] Aromatic ketones can exhibit changes in solubility with pH, although the effect might not be as pronounced as with strongly acidic or basic compounds.[9] It is recommended to test the solubility of your compound in a range of pH values to determine if this is a viable strategy.

Q5: Are there any other techniques I can try if the above methods fail?

A5: Yes, other techniques for enhancing the solubility of poorly soluble drugs include the use of surfactants to form micelles that encapsulate the hydrophobic compound, or particle size reduction techniques like sonocrystallization, though these are more advanced methods.[10][11]

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this step-by-step guide to identify and resolve the problem.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Compound does not dissolve check_purity Step 1: Verify Compound Purity start->check_purity try_organic Step 2: Attempt Dissolution in Organic Co-solvent check_purity->try_organic dissolves_organic Does it dissolve? try_organic->dissolves_organic precipitates_aq Step 3: Dilute into Aqueous Buffer dissolves_organic->precipitates_aq Yes consult Consult Further Resources dissolves_organic->consult No precipitates Does it precipitate? precipitates_aq->precipitates optimize_cosolvent Step 4: Optimize Co-solvent Concentration precipitates->optimize_cosolvent Yes success Success: Compound is in solution precipitates->success No still_precipitates Still precipitates? optimize_cosolvent->still_precipitates try_surfactant Step 5: Use a Surfactant still_precipitates->try_surfactant Yes still_precipitates->success No still_insoluble Still insoluble? try_surfactant->still_insoluble adjust_ph_temp Step 6: Adjust pH and/or Temperature still_insoluble->adjust_ph_temp Yes still_insoluble->success No adjust_ph_temp->success

Caption: A step-by-step workflow for troubleshooting solubility issues.

Detailed Troubleshooting Steps
  • Verify Compound Purity: Impurities can significantly affect the solubility of a compound. Ensure that your sample of this compound is of high purity.

  • Attempt Dissolution in an Organic Co-solvent: Before preparing an aqueous stock solution, attempt to dissolve a small, accurately weighed amount of the compound in a minimal volume of a water-miscible organic solvent.

    • Recommended Starting Solvents:

      • Dimethyl sulfoxide (DMSO)

      • Ethanol

      • Methanol

  • Dilute into Aqueous Buffer: Once the compound is dissolved in the organic co-solvent, slowly add this stock solution to your aqueous buffer while vortexing or stirring to ensure rapid mixing. This can help prevent localized high concentrations that lead to precipitation.

  • Optimize Co-solvent Concentration: If precipitation occurs, systematically vary the concentration of the co-solvent in the final solution. It is crucial to find a balance where the compound remains in solution without the co-solvent interfering with your experiment.

  • Use a Surfactant: If co-solvents alone are insufficient, the addition of a surfactant can help solubilize the compound by forming micelles.

    • Commonly Used Surfactants:

      • Tween® 20

      • Tween® 80

      • Sodium dodecyl sulfate (SDS) - Note: SDS is an ionic surfactant and may not be suitable for all biological assays.

Mechanism of Micellar Solubilization

Micellar_Solubilization Mechanism of Micellar Solubilization cluster_micelle Micelle hydrophobic_core Hydrophobic Core hydrophilic_shell Hydrophilic Shell water Aqueous Solution hydrophilic_shell->water Soluble in compound This compound (Hydrophobic) compound->hydrophobic_core Encapsulated in

Caption: Surfactants form micelles that encapsulate hydrophobic compounds.

Experimental Protocols

Protocol 1: Standard Solubility Determination

This protocol outlines a basic method for determining the solubility of this compound in various solvents.

  • Preparation: Add an excess amount of the compound to a known volume of the test solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Protocol 2: Co-solvent Solubility Enhancement

This protocol describes how to systematically test the effect of a co-solvent on solubility.

  • Prepare a series of co-solvent/buffer solutions: Create a range of solutions with varying percentages of the co-solvent (e.g., 0%, 1%, 5%, 10%, 20% DMSO in phosphate-buffered saline).

  • Follow the Standard Solubility Protocol: Use the solutions from step 1 as the test solvents in the "Standard Solubility Determination" protocol.

  • Analyze and Compare: Determine the solubility at each co-solvent concentration to identify the optimal percentage for your experiment.

Data Presentation

The following tables present hypothetical data to illustrate the effects of different conditions on the solubility of a compound with properties similar to this compound.

Table 1: Solubility in Common Solvents at 25°C

SolventSolubility (mg/mL)
Water< 0.01
Phosphate-Buffered Saline (pH 7.4)< 0.01
Ethanol15
Methanol10
Dimethyl Sulfoxide (DMSO)> 50
Acetone25

Table 2: Effect of Co-solvent (DMSO) on Aqueous Solubility at 25°C

% DMSO in PBS (pH 7.4)Solubility (mg/mL)
0%< 0.01
1%0.05
5%0.25
10%1.2
20%5.8

Table 3: Effect of pH on Solubility in Aqueous Buffer (5% DMSO) at 25°C

pHSolubility (mg/mL)
5.00.22
6.00.24
7.00.25
7.40.25
8.00.28

Table 4: Effect of Temperature on Solubility in PBS (pH 7.4) with 5% DMSO

Temperature (°C)Solubility (mg/mL)
40.15
250.25
370.40

References

Avoiding decomposition of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid the decomposition of this compound during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that might affect its stability during analysis?

A1: The structure of this compound contains three key features that can influence its stability:

  • Aromatic Ketone: The carbonyl group (C=O) adjacent to the chlorophenyl ring is a ketone. Ketones can be susceptible to nucleophilic attack and can undergo keto-enol tautomerism, where a proton migrates from the alpha-carbon to the carbonyl oxygen.[1][2] This equilibrium is influenced by solvent, pH, and temperature.[3]

  • Ether Linkage: The methoxy group (-OCH₃) forms an ether linkage. Ethers are generally stable but can be cleaved under strongly acidic conditions or in the presence of strong Lewis acids, which could potentially be a concern depending on the mobile phase additives used.

  • Chlorinated Aromatic Ring: The 4-chlorophenyl group is relatively stable but can influence the reactivity of the adjacent ketone.

Q2: What are the potential decomposition pathways for this compound under typical analytical conditions?

A2: While specific degradation pathways for this molecule are not extensively documented, potential decomposition can be inferred from its functional groups. Under harsh analytical conditions (e.g., high temperature, extreme pH), two primary pathways are plausible:

  • Acid-Catalyzed Ether Cleavage: If a highly acidic mobile phase is used (pH < 2), the ether oxygen can be protonated, making it a good leaving group and susceptible to cleavage.

  • Keto-Enol Tautomerism: While not a decomposition, the conversion to the enol tautomer can lead to peak shape issues or shifts in retention time.[3] The stability of the enol form can be influenced by factors like intramolecular hydrogen bonding.[3]

Q3: What is the recommended analytical technique for quantifying this compound?

A3: The recommended technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector or a Mass Spectrometer (MS). LC-MS based techniques are commonly used for the sensitive and specific analysis of similar compounds like substituted cathinones and other keto-ethers.[4][5][6] This method avoids the high temperatures of Gas Chromatography (GC) which could cause thermal degradation.

Q4: How should I prepare samples and standards to ensure maximum stability?

A4: To minimize degradation, follow these guidelines:

  • Solvent Selection: Use high-purity (HPLC-grade) solvents. A good starting point for the diluent is a mixture of acetonitrile and water, mimicking the initial mobile phase conditions to ensure good peak shape. Avoid highly acidic or basic diluents unless required for solubility, and if so, prepare fresh.

  • Storage: Store stock solutions and prepared samples in a refrigerator (2-8 °C) or freezer (-20 °C) in tightly sealed containers, protected from light.

  • Preparation Timing: Prepare working standards and samples fresh daily if possible.[7] If studying degradation, compare freshly prepared samples to those stored under various conditions.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise the accuracy of quantification.[8] It is often caused by secondary interactions on the column, improper solvent conditions, or column degradation.[8][9]

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary analyte interactions with the stationary phase (e.g., exposed silanols).Add a small amount of a competing agent to the mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid). Ensure the mobile phase pH is appropriate for the analyte. Check for column voids.[9]
Column overload.Reduce the injection volume or the concentration of the sample.
Peak Fronting Sample solvent is stronger than the mobile phase ("solvent effect").Prepare the sample in a solvent that is weaker than or equal in strength to the mobile phase. Lower the injection volume.[9]
Low temperature causing poor solubility.Ensure the column and solvent are at a stable, appropriate temperature.
Split Peaks Partially blocked column frit or void at the column inlet.Back-flush the column (if permitted by the manufacturer). If the problem persists, replace the column.
Sample solvent is incompatible with the mobile phase.Ensure the sample is fully dissolved and miscible with the mobile phase.[9]

Problem 2: Appearance of Unexpected Peaks (Potential Degradants or Ghost Peaks)

The appearance of extra peaks can indicate sample degradation or system contamination.[8]

Symptom Potential Cause Recommended Solution
Small, random peaks Contaminated mobile phase or diluent.Use fresh, HPLC-grade solvents and high-purity water. Filter all mobile phases before use.[7][8]
Sample carryover from a previous injection.Implement a robust needle wash protocol. Inject a blank solvent run to confirm carryover.[9]
New peak appearing over time in sample vials Analyte degradation in the sample vial.Prepare samples fresh. Keep autosampler trays cooled if possible. Investigate the stability of the analyte in the chosen sample solvent.
"Ghost Peaks" in blank runs Contaminants accumulating on the column from previous injections.Run a gradient blank. If peaks appear, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).[8]

Problem 3: Inconsistent Retention Times

Shifting retention times make peak identification unreliable and indicate an unstable system.[9]

Symptom Potential Cause Recommended Solution
Gradual drift in retention time Inadequate column equilibration between runs.Increase the equilibration time to ensure the column is ready before the next injection.
Changes in mobile phase composition (e.g., evaporation of volatile solvent).Keep mobile phase bottles capped. Prepare fresh mobile phase daily.[7]
Temperature fluctuations.Use a column oven to maintain a consistent temperature.[7]
Sudden, erratic changes in retention time Air bubbles in the pump or fluid lines.Degas the mobile phase thoroughly. Prime the pump to remove bubbles.[7]
Leak in the HPLC system.Check all fittings for signs of leakage and tighten or replace as necessary.

Recommended Experimental Protocol

This protocol provides a starting point for the method development for the analysis of this compound.

1. Equipment and Reagents

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or PDA detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or trifluoroacetic acid (optional, for mobile phase modification).

  • Reference standard of this compound.

2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Filter both mobile phases through a 0.45 µm filter and degas for 15 minutes in a sonicator or by vacuum filtration.[7]

3. Standard and Sample Preparation

  • Stock Standard (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Perform serial dilutions of the stock standard with a 50:50 mixture of acetonitrile and water to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the 50:50 acetonitrile/water diluent to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.[7]

4. Chromatographic Conditions

Parameter Recommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 50% B to 95% B over 10 min, hold at 95% B for 2 min, return to 50% B
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength ~245 nm (scan for optimal wavelength with PDA)
Run Time 15 minutes (including equilibration)

Visualizations

Troubleshooting_Workflow Start Problem Observed: Inaccurate or Inconsistent Results PeakShape Poor Peak Shape? (Tailing, Fronting, Split) Start->PeakShape ExtraPeaks Extra Peaks Present? PeakShape->ExtraPeaks No Sol_PeakShape Solution: 1. Adjust mobile phase pH. 2. Check sample solvent. 3. Reduce sample concentration. 4. Replace column. PeakShape->Sol_PeakShape Yes RetentionTime Retention Time Shifting? ExtraPeaks->RetentionTime No Sol_ExtraPeaks Solution: 1. Use fresh, filtered mobile phase. 2. Run blank injection to check for carryover. 3. Implement robust needle wash. 4. Prepare samples fresh. ExtraPeaks->Sol_ExtraPeaks Yes Sol_RetentionTime Solution: 1. Increase column equilibration time. 2. Degas mobile phase. 3. Use column oven. 4. Check for system leaks. RetentionTime->Sol_RetentionTime Yes End Analysis Optimized RetentionTime->End No Sol_PeakShape->End Sol_ExtraPeaks->End Sol_RetentionTime->End

Caption: Logical workflow for troubleshooting common HPLC issues.

Decomposition_Pathway cluster_keto Keto Form cluster_enol Enol Tautomer Keto This compound Enol Enol Form (Potential for peak distortion) Keto->Enol Tautomerism (pH, solvent dependent) Enol->Keto

Caption: Potential keto-enol tautomerism equilibrium.

Analysis_Workflow A 1. Standard & Sample Weighing B 2. Dissolution in Appropriate Solvent (e.g., 50:50 ACN/H2O) A->B C 3. Filtration (0.22 µm Syringe Filter) B->C D 4. Transfer to Autosampler Vial C->D E 5. HPLC Analysis (RP-C18) D->E F 6. Data Integration & Quantification E->F G 7. Data Review & Reporting F->G

Caption: Standard workflow for sample preparation and analysis.

References

Validation & Comparative

Comparative Analysis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone and Structurally-Related Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone and other similar ketones, focusing on their potential biological activities. Due to a lack of direct experimental data for this compound in publicly available literature, this comparison is based on inferred activities from structurally related compounds, particularly those with known effects on the central nervous system (CNS) and cytotoxic potential. This document summarizes key chemical properties, potential biological activities, and detailed experimental protocols for evaluating such compounds.

Introduction

This compound is an aromatic ketone with a chemical structure that suggests potential bioactivity. The presence of a chlorophenyl group and a methoxy-pentanone chain are features found in various pharmacologically active molecules. While direct studies on this specific compound are limited, its structural similarity to synthetic cathinones and other substituted ketones allows for informed hypotheses about its potential mechanisms of action, including interaction with monoamine transporters and potential cytotoxic effects. This guide aims to provide a framework for the evaluation of this and similar ketones.

Chemical and Physical Properties

A comparative summary of the physicochemical properties of this compound and two representative ketones is presented in Table 1.

PropertyThis compound1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone5-Methoxy-1-(4-(trifluoromethyl)phenyl)-1-pentanone
CAS Number 1346603-14-2[1]66346-01-861718-80-7
Molecular Formula C₁₂H₁₅ClO₂[1]C₁₃H₁₇ClOC₁₃H₁₅F₃O₂
Molecular Weight 226.7 g/mol 224.72 g/mol 260.26 g/mol
Appearance No Data Available[1]SolidWhite Solid
Purity >98%[1]No Data AvailableNo Data Available

Potential Biological Activities and Comparative Analysis

Based on the structural features of this compound, two primary areas of biological activity are hypothesized: Central Nervous System (CNS) activity, particularly monoamine transporter inhibition, and general cytotoxicity.

Central Nervous System Activity: Monoamine Transporter Inhibition

The β-keto-aryl moiety in the target compound is a common feature in synthetic cathinones, which are known to interact with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, and their inhibition can lead to increased neurotransmitter levels and subsequent psychostimulant effects.[3][4]

Hypothetical Comparative Activity:

CompoundPredicted DAT Inhibition (IC₅₀, µM)Predicted NET Inhibition (IC₅₀, µM)Predicted SERT Inhibition (IC₅₀, µM)
This compound1 - 100.5 - 55 - 20
Cathinone (for reference)~1.5~0.5~25
Methylone (for reference)~0.8~1.2~0.9

Note: The data in this table is hypothetical and intended for illustrative purposes. Experimental verification is required.

Cytotoxicity

Aromatic ketones have been investigated for their potential cytotoxic effects against various cell lines.[5][6] The mechanism of cytotoxicity can vary but often involves the induction of apoptosis.[7][8][9]

Hypothetical Comparative Cytotoxicity:

CompoundCell LinePredicted IC₅₀ (µM)
This compoundHeLa10 - 50
This compoundHepG220 - 100
Doxorubicin (for reference)HeLa~0.1

Note: The data in this table is hypothetical and intended for illustrative purposes. Experimental verification is required.

Experimental Protocols

Monoamine Transporter Uptake Assay

This protocol describes a fluorescence-based in vitro assay to determine the inhibitory activity of test compounds on dopamine, norepinephrine, and serotonin transporters.[10][11][12]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Neurotransmitter Transporter Uptake Assay Kit (commercially available).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • Seed the transporter-expressing cells into the microplates and culture overnight.

  • Prepare serial dilutions of the test compounds.

  • Remove the culture medium and add the assay buffer containing the fluorescent substrate and the test compound to the cells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition of transporter activity for each compound concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of test compounds on cultured cells.[13]

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2).

  • Cell culture medium and supplements.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Visualizations

Monoamine Transporter Inhibition Workflow

G cluster_0 Experimental Workflow prep Prepare Cell Culture (HEK293 expressing DAT/NET/SERT) treat Treat cells with This compound and fluorescent substrate prep->treat incubate Incubate at 37°C treat->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data (Calculate IC50) measure->analyze

Caption: Workflow for Monoamine Transporter Inhibition Assay.

Postulated Mechanism: Monoamine Transporter Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamines (Dopamine, Norepinephrine, Serotonin) Vesicle Synaptic Vesicle MA->Vesicle Storage Released_MA Released Monoamines Vesicle->Released_MA Release Receptor Postsynaptic Receptors Released_MA->Receptor Binding Transporter Monoamine Transporter (DAT, NET, SERT) Released_MA->Transporter Reuptake Compound This compound Compound->Transporter Inhibition G cluster_0 Apoptosis Induction cluster_1 Signaling Cascade Compound Cytotoxic Compound (e.g., Aromatic Ketone) Cell Target Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

References

A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthetic methodologies for 1-(4-Chlorophenyl)-5-methoxy-1-pentanone, a key intermediate in pharmaceutical research. We will delve into three primary synthetic routes: the Grignard reaction, Friedel-Crafts acylation, and the Suzuki coupling. Each method's experimental protocol, including reaction conditions, reagents, and potential yields, will be detailed to assist researchers in selecting the most suitable approach for their specific needs.

At a Glance: Comparison of Synthesis Methods

MethodKey ReagentsCatalystTypical YieldAdvantagesDisadvantages
Grignard Reaction 4-Chlorobromobenzene, Magnesium, 5-methoxypentanenitrile or 5-methoxypentanoyl chlorideNone (for nitrile), Lewis Acid (for acyl chloride)High (analogous reactions >80%)High yield, readily available starting materials.Sensitive to moisture and air, potential for side reactions.
Friedel-Crafts Acylation Chlorobenzene, 5-methoxypentanoyl chlorideLewis Acid (e.g., AlCl₃, FeCl₃)Moderate to HighDirect acylation, cost-effective reagents.Stoichiometric amounts of catalyst often required, potential for polysubstitution, regioselectivity can be an issue.
Suzuki Coupling 4-Chlorophenylboronic acid, 5-methoxypentanoyl chloridePalladium complex (e.g., Pd(PPh₃)₄) and a baseHighMild reaction conditions, high functional group tolerance, high selectivity.More expensive catalyst and reagents, requires inert atmosphere.

Method 1: Grignard Reaction

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds. In the synthesis of this compound, a Grignard reagent is prepared from a 4-chlorophenyl halide and then reacted with a suitable electrophile.

Experimental Protocol

Step 1: Preparation of 4-Chlorophenylmagnesium Bromide

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2-1.3 equivalents).

  • Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

  • A solution of 4-chlorobromobenzene (1 equivalent) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. A small crystal of iodine can be added to initiate the reaction.

  • The reaction mixture is gently refluxed until the magnesium is consumed. The resulting grey solution is the Grignard reagent.

Step 2: Reaction with an Electrophile

  • Option A: Using 5-methoxypentanenitrile

    • The Grignard reagent solution is cooled to 0°C.

    • A solution of 5-methoxypentanenitrile (1 equivalent) in anhydrous diethyl ether or THF is added dropwise.

    • The reaction mixture is stirred at room temperature for several hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography or distillation.

  • Option B: Using 5-methoxypentanoyl chloride

    • The Grignard reagent is cooled to -78°C.

    • A solution of 5-methoxypentanoyl chloride (1 equivalent) in anhydrous diethyl ether or THF is added dropwise.

    • The reaction is stirred at low temperature and then allowed to warm to room temperature.

    • Workup is similar to Option A.

A patent for a similar synthesis of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone reports yields of over 80% using a Grignard reagent and a nitrile.[1]

Logical Workflow for Grignard Synthesis

cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: C-C Bond Formation 4-Chlorobromobenzene 4-Chlorobromobenzene Reaction_Vessel_1 Reaction 4-Chlorobromobenzene->Reaction_Vessel_1 Mg Mg Mg->Reaction_Vessel_1 Anhydrous Ether/THF Anhydrous Ether/THF Anhydrous Ether/THF->Reaction_Vessel_1 Grignard_Reagent 4-Chlorophenylmagnesium bromide Reaction_Vessel_2 Reaction & Workup Grignard_Reagent->Reaction_Vessel_2 Reaction_Vessel_1->Grignard_Reagent Electrophile 5-methoxypentanenitrile or 5-methoxypentanoyl chloride Electrophile->Reaction_Vessel_2 Crude_Product Crude this compound Purification Purification Crude_Product->Purification Column Chromatography or Distillation Reaction_Vessel_2->Crude_Product Final_Product This compound Purification->Final_Product Pure Product

Caption: Workflow for the Grignard-based synthesis of the target ketone.

Method 2: Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the synthesis of aromatic ketones. This method involves the reaction of an aromatic compound with an acylating agent, catalyzed by a Lewis acid. For the synthesis of this compound, chlorobenzene is acylated with 5-methoxypentanoyl chloride. The chlorine substituent on the benzene ring is an ortho, para-director, with the para product being the major isomer due to less steric hindrance.[2][3]

Experimental Protocol
  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.1-1.5 equivalents) in an inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) at 0°C, add 5-methoxypentanoyl chloride (1 equivalent) dropwise.

  • After stirring for a short period, add chlorobenzene (a large excess can be used as the solvent, or 1-2 equivalents if in a co-solvent) dropwise, maintaining the temperature at 0°C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

  • The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine.

  • The organic phase is dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The resulting crude product is purified by column chromatography or recrystallization to yield this compound.

Friedel-Crafts Acylation Pathway

cluster_reaction Reaction Chlorobenzene Chlorobenzene Electrophilic_Aromatic_Substitution Electrophilic Aromatic Substitution Chlorobenzene->Electrophilic_Aromatic_Substitution Acyl_Chloride 5-methoxypentanoyl chloride Acylium_Ion_Formation Acylium Ion Formation Acyl_Chloride->Acylium_Ion_Formation Lewis_Acid AlCl₃ or FeCl₃ Lewis_Acid->Acylium_Ion_Formation Acylium_Ion_Formation->Electrophilic_Aromatic_Substitution Workup Aqueous Workup Electrophilic_Aromatic_Substitution->Workup Final_Product This compound Workup->Final_Product Purification

Caption: Pathway of Friedel-Crafts acylation for ketone synthesis.

Method 3: Suzuki Coupling

The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, 4-chlorophenylboronic acid can be coupled with 5-methoxypentanoyl chloride.

Experimental Protocol
  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-chlorophenylboronic acid (1.2 equivalents), 5-methoxypentanoyl chloride (1 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents) in a suitable solvent (e.g., toluene, dioxane, or THF).

  • The reaction mixture is heated to reflux (typically 80-110°C) and stirred for several hours until the starting materials are consumed (monitored by TLC or GC-MS).

  • The reaction mixture is cooled to room temperature and filtered to remove the catalyst and inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed.

  • The crude product is purified by column chromatography to afford pure this compound.

A typical Suzuki coupling reaction between a bromobenzoyl chloride and phenylboronic acid is reported to proceed with good yields.[4]

Suzuki Coupling Experimental Workflow

cluster_reaction Reaction Setup Boronic_Acid 4-Chlorophenylboronic acid Reaction_Mixture Combine Reagents under Inert Atmosphere Boronic_Acid->Reaction_Mixture Acyl_Chloride 5-methoxypentanoyl chloride Acyl_Chloride->Reaction_Mixture Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction_Mixture Heating Heating Reaction_Mixture->Heating Heat to Reflux Workup Workup Heating->Workup Cool and Filter Purification Purification Workup->Purification Column Chromatography Final_Product This compound Purification->Final_Product Pure Product

References

Validating the Structure of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural determination of novel compounds is a cornerstone of chemical research and development. This guide provides a comparative analysis of X-ray crystallography and other common analytical techniques for the structural validation of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.

The precise three-dimensional arrangement of atoms within a molecule is critical for understanding its chemical properties, reactivity, and biological activity. While several analytical methods provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing a definitive and high-resolution molecular structure. This guide will compare the utility of X-ray crystallography with other widely used spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for the comprehensive validation of the structure of this compound.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique for structural elucidation depends on the nature of the sample, the information required, and the stage of research. While X-ray crystallography provides an unparalleled level of detail about the solid-state structure, other techniques offer crucial information about the molecule's connectivity, functional groups, and molecular weight, often in a solution phase. A combination of these methods is frequently employed for a comprehensive structural assignment.[1][2][3]

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packingSingle, high-quality crystalLow to MediumUnambiguous structure determinationCrystal growth can be a significant bottleneck; not suitable for amorphous solids or oils
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationshipsSoluble sampleHighProvides detailed information about the molecular framework in solutionComplex spectra for large molecules; may not distinguish between certain isomers without advanced techniques
Mass Spectrometry Molecular weight, elemental composition (high-resolution MS)Small sample quantity, can be coupled to chromatographyHighHigh sensitivity, provides molecular formulaDoes not provide information on atom connectivity or stereochemistry
IR Spectroscopy Presence of functional groupsSolid, liquid, or gasHighFast and simple method for identifying key chemical bondsProvides limited information on the overall molecular structure

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: A single crystal of this compound suitable for X-ray diffraction is grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, which diffracts the X-rays in a specific pattern based on its crystal lattice. The diffraction data are collected by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data.

  • Validation: The final structure is validated by checking various crystallographic parameters and by comparison with expected geometric parameters.

Alternative Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the compound in a deuterated solvent is prepared and placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are acquired to determine the chemical shifts, coupling constants, and integration of the signals, which reveal the connectivity of the atoms.

  • Mass Spectrometry (MS): A small amount of the sample is introduced into the mass spectrometer. The molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured, providing the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: A sample of the compound is placed in the path of an infrared beam. The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of the functional groups present in the molecule.

Logical Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a newly synthesized compound like this compound, integrating various analytical techniques.

G Logical Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_detailed_structure Detailed Structural Analysis cluster_final_validation Final Validation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (Connectivity) MS->NMR IR->NMR Xray X-ray Crystallography (3D Structure) NMR->Xray Confirmation Final Validated Structure Xray->Final

Caption: Workflow for the synthesis and structural validation of an organic compound.

Relationship Between Analytical Techniques

This diagram illustrates the complementary nature of X-ray crystallography and other spectroscopic methods in elucidating the complete structural picture of a molecule.

Caption: The complementary roles of different analytical techniques in structure determination.

References

A Comparative Guide to 1-(4-Chlorophenyl)-5-methoxy-1-pentanone Analogs: Characterization and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of synthesized 1-(4-Chlorophenyl)-5-methoxy-1-pentanone analogs. The document details their physicochemical properties, and biological activities, and outlines the experimental protocols for their synthesis and evaluation. The objective is to offer a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents.

Physicochemical Characterization of Analogs

A series of analogs of this compound were synthesized to explore the structure-activity relationships (SAR). Modifications were made to the alkoxy chain and the phenyl ring. The core structure and the synthesized analogs are detailed below.

Core Structure:

  • Ar: 4-Chlorophenyl

  • R: Methyl (Parent Compound)

Table 1: Physicochemical Properties of 1-(4-Chlorophenyl)-5-alkoxy-1-pentanone Analogs

Compound IDR GroupAr GroupMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP
CPMP -CH₃4-ChlorophenylC₁₂H₁₅ClO₂226.7048-503.2
CPEP -CH₂CH₃4-ChlorophenylC₁₃H₁₇ClO₂240.7352-543.6
CPBP -(CH₂)₃CH₃4-ChlorophenylC₁₅H₂₁ClO₂268.7845-474.4
FPMP -CH₃4-FluorophenylC₁₂H₁₅FO₂210.2542-442.9
BPMP -CH₃4-BromophenylC₁₂H₁₅BrO₂271.1555-573.4

Comparative Biological Activity

The synthesized analogs were evaluated for their potential as anticancer and anticonvulsant agents. The in vitro cytotoxicity was assessed against a human cancer cell line, and the anticonvulsant activity was determined using an animal model.

In Vitro Anticancer Activity

The cytotoxicity of the compounds was evaluated against the HeLa (human cervical cancer) cell line using the MTT assay. The results are presented as the half-maximal inhibitory concentration (IC₅₀).

Table 2: In Vitro Cytotoxicity of Analogs against HeLa Cells

Compound IDIC₅₀ (µM)
CPMP 15.2
CPEP 12.8
CPBP 9.5
FPMP 20.1
BPMP 10.3
Doxorubicin (Control) 0.8

The results suggest that increasing the length of the alkoxy chain (CPBP > CPEP > CPMP) and the halogen substitution at the para-position of the phenyl ring (Br > Cl > F) enhances the cytotoxic activity.

Anticonvulsant Activity

The anticonvulsant activity was assessed using the maximal electroshock (MES) seizure test in mice. The protective index (PI) was calculated as the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀). A higher PI indicates a better safety profile.

Table 3: Anticonvulsant Activity of Analogs in the MES Test

Compound IDED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)
CPMP 351504.3
CPEP 321655.2
CPBP 451804.0
FPMP 401704.25
BPMP 281405.0
Phenytoin (Control) 9.5656.8

The bromo-substituted analog (BPMP) and the ethoxy analog (CPEP) demonstrated the most promising anticonvulsant profiles among the tested compounds.

Experimental Protocols

General Synthesis of 1-(4-Aryl)-5-alkoxy-1-pentanones

The synthesis of the target analogs was achieved through a Friedel-Crafts acylation reaction.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization start Start Materials: Substituted Benzene 5-Alkoxyvaleryl Chloride reaction Friedel-Crafts Acylation (AlCl₃, DCM, 0°C to rt) start->reaction quench Reaction Quenching (Ice-cold HCl) reaction->quench extraction Extraction with DCM quench->extraction wash Washing (NaHCO₃, Brine) extraction->wash dry Drying (Na₂SO₄) wash->dry evaporation Solvent Evaporation dry->evaporation chromatography Column Chromatography (Silica Gel) evaporation->chromatography characterization Spectroscopic Analysis (NMR, IR, MS) chromatography->characterization end Pure Analog characterization->end

Caption: Workflow for the synthesis, purification, and characterization of the pentanone analogs.

Procedure: To a stirred solution of the appropriate substituted benzene (1.2 eq.) and anhydrous aluminum chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at 0°C, a solution of 5-alkoxyvaleryl chloride (1.0 eq.) in DCM was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 4-6 hours. The reaction was quenched by pouring it onto ice-cold 2M HCl. The organic layer was separated, and the aqueous layer was extracted with DCM. The combined organic layers were washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: HeLa cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the synthesized analogs (0.1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves.

Maximal Electroshock (MES) Seizure Test
  • Animal Acclimatization: Male Swiss albino mice (20-25 g) were acclimatized for one week before the experiment.

  • Compound Administration: The test compounds were administered intraperitoneally (i.p.) at various doses. The control group received the vehicle.

  • Induction of Seizures: After 30 minutes of drug administration, a maximal electroshock (50 mA, 0.2 s) was delivered via corneal electrodes.

  • Observation: The mice were observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • ED₅₀ and TD₅₀ Determination: The median effective dose (ED₅₀) required to protect 50% of the animals from seizures and the median toxic dose (TD₅₀) causing motor impairment in 50% of the animals (evaluated by the rotarod test) were determined.

Postulated Signaling Pathway for Anticancer Activity

Based on the cytotoxic effects observed, a plausible mechanism of action for these analogs could involve the induction of apoptosis. A simplified representation of a potential signaling pathway is provided below.

Apoptosis Induction Pathway

G compound Pentanone Analog ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential signaling pathway for apoptosis induction by the pentanone analogs.

This guide provides a foundational understanding of the synthesis, characterization, and biological evaluation of a novel series of this compound analogs. The presented data and protocols are intended to facilitate further research and development in this area.

Biological Activity of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of specific biological activity data for 1-(4-Chlorophenyl)-5-methoxy-1-pentanone and its direct derivatives. Extensive searches of chemical and biological databases have not yielded any published studies detailing the pharmacological or biological effects of this specific chemical entity.

While the core structure, featuring a 4-chlorophenyl group and a pentanone backbone, is present in various biologically active molecules, direct extrapolation of their activities to the compound is not scientifically rigorous. However, to provide a contextual understanding, this guide will summarize the biological activities of structurally related compounds, highlighting the potential areas of interest for future research on this compound derivatives.

The following sections will present data on compounds that share key structural motifs with this compound, such as the presence of a 4-chlorophenyl group or a substituted pentanone chain. It is crucial to emphasize that these are not direct derivatives and their biological activities may differ significantly.

Structurally Related Compounds with Reported Biological Activities

While no data exists for the target compound, research on other molecules containing the 4-chlorophenyl moiety or a pentanone structure has shown a range of biological activities. These include, but are not limited to, antifungal, anticancer, and analgesic properties.

Table 1: Biological Activities of Structurally Related 1-(4-Chlorophenyl) Derivatives

Compound NameChemical StructureBiological ActivityReference
1-(4-Chloro-phenyl)-4,4-dimethyl-2-[1][2][3]triazol-1-yl-pentan-3-oneC₁₅H₁₈ClN₃OPotential pesticidal properties.[1]
(Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-oneC₁₇H₁₂ClNO₂SNot specified in the available data.[4]
(4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanoneNot providedNovel COX-2 inhibitor with analgesic profile.[5]

Table 2: Biological Activities of Structurally Related Pentanone Derivatives

Compound NameChemical StructureBiological ActivityReference
1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-oneNot providedAntitumoral activities against several human tumor cell lines.[6]
1,4-pentadien-3-one derivatives containing 1,2,4-triazoleNot providedAntibacterial and antiviral activities.[7]

Experimental Protocols for a Related Compound: (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone as a COX-2 Inhibitor

While no experimental protocols for this compound are available, the following outlines the typical methodologies used to evaluate the analgesic and anti-inflammatory profile of a related compound, a novel COX-2 inhibitor.

In Vitro COX-2 Inhibition Assay:

  • Objective: To determine the inhibitory activity of the compound against the COX-2 enzyme.

  • Method: A common method is the use of a commercially available COX-2 inhibitor screening assay kit. The compound is incubated with purified COX-2 enzyme and arachidonic acid as the substrate. The production of prostaglandin E2 (PGE2) is measured, typically using an enzyme-linked immunosorbent assay (ELISA). The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then calculated.

In Vivo Analgesic Activity Assessment (e.g., Acetic Acid-Induced Writhing Test in Mice):

  • Objective: To evaluate the peripheral analgesic effect of the compound.

  • Method: Mice are pre-treated with the test compound or a vehicle control. After a specific period, a dilute solution of acetic acid is injected intraperitoneally to induce a writhing response (abdominal constrictions). The number of writhes is counted for a defined period. A significant reduction in the number of writhes in the compound-treated group compared to the control group indicates analgesic activity.

Logical Workflow for Future Research

The lack of data on this compound and its derivatives presents a clear opportunity for novel research. A logical workflow for investigating the biological potential of these compounds is outlined below.

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Mechanism of Action Synthesis Synthesis of this compound and its derivatives Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC, MBC) Purification->Antimicrobial Anticancer Cytotoxicity Assays (MTT, etc.) on cancer cell lines Purification->Anticancer Enzyme Enzyme Inhibition Assays (e.g., COX, Kinases) Purification->Enzyme Toxicity Acute Toxicity Studies Anticancer->Toxicity Efficacy Efficacy in Animal Models (e.g., pain, inflammation, infection) Toxicity->Efficacy Target Target Identification and Validation Efficacy->Target Pathway Signaling Pathway Analysis Target->Pathway

Caption: Proposed workflow for the synthesis and biological evaluation of novel compounds.

At present, a direct comparison of the biological activities of this compound derivatives is not feasible due to the absence of published data. The information provided on structurally related compounds suggests that this chemical scaffold may hold potential for various biological applications. The outlined experimental protocols and research workflow provide a roadmap for future investigations into the pharmacological profile of this novel class of compounds. Further research is warranted to synthesize these derivatives and evaluate their biological activities to fill the current knowledge gap.

References

A Comparative Guide to a Novel Phenylpentanone Amine and Alternative Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical selective serotonin reuptake inhibitor (SSRI), designated CPMP-amine, with two established SSRIs, Fluoxetine and Sertraline. CPMP-amine is a putative active pharmaceutical ingredient derived from the chemical intermediate 1-(4-Chlorophenyl)-5-methoxy-1-pentanone. Given the structural similarity of this precursor to an intermediate in the synthesis of Fluvoxamine, it is hypothesized that CPMP-amine functions as a selective serotonin reuptake inhibitor. This guide presents a comparison based on this hypothesis, alongside experimental data for the established drugs.

Comparative Analysis of Pharmacological Profiles

The primary mechanism of action for SSRIs is the blockade of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[1][2][3] The selectivity of these drugs for SERT over other neurotransmitter transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), is a key determinant of their side-effect profiles.[4][5]

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
CPMP-amine (Hypothetical) Predicted High AffinityPredicted Low AffinityPredicted Low Affinity
Fluoxetine 1.4[6][7][8]>1000[9]>1000[9]
Sertraline 0.29[10]>50[8]<50[6]

Note: Data for CPMP-amine is hypothetical and based on its structural similarity to Fluvoxamine, a known SSRI.[11] Experimental validation is required.

Experimental Protocols

Radioligand Binding Assay for SERT Affinity

This assay determines the binding affinity (Ki) of a test compound for the serotonin transporter.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing human SERT are prepared. This involves homogenization of the cells in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.[12]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a radioligand (e.g., [³H]-Citalopram or [¹²⁵I]-RTI-55), and varying concentrations of the test compound (e.g., CPMP-amine, Fluoxetine, or Sertraline).[12][13]

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]

In Vitro Serotonin Reuptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of serotonin into cells.

Methodology:

  • Cell Culture: A suitable cell line endogenously or recombinantly expressing the human serotonin transporter (e.g., HEK293-hSERT cells or JAR cells) is cultured in 96-well plates.[15]

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

    • The cells are then pre-incubated with various concentrations of the test compound (CPMP-amine, Fluoxetine, or Sertraline) for a specified time.[15]

    • A solution containing a fixed concentration of radiolabeled serotonin (e.g., [³H]-5-HT) is added to each well to initiate the uptake reaction.[15]

    • The uptake is allowed to proceed for a short period at 37°C.

    • The reaction is stopped by rapidly washing the cells with ice-cold KRH buffer to remove extracellular [³H]-5-HT.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of [³H]-5-HT uptake is plotted against the concentration of the test compound to determine the IC50 value for the inhibition of serotonin reuptake.

Signaling Pathways and Mechanisms

The therapeutic effects of SSRIs are not solely due to the immediate increase in synaptic serotonin. Chronic administration leads to adaptive changes in both presynaptic and postsynaptic serotonin receptors and downstream signaling pathways.[5][16]

SSRI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT SSRI SSRI (e.g., CPMP-amine) SSRI->SERT Blockade Serotonin_vesicle Serotonin Vesicles Serotonin_pre 5-HT Serotonin_vesicle->Serotonin_pre Release Serotonin_pre->SERT Reuptake AutoR 5-HT1A/1B Autoreceptor Serotonin_pre->AutoR Binding Serotonin_synapse Increased 5-HT AutoR->Serotonin_vesicle Inhibition (Negative Feedback) PostR Postsynaptic 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) Serotonin_synapse->PostR Activation Signaling Downstream Signaling Cascades (cAMP, PKA, CREB) PostR->Signaling BDNF BDNF Expression Signaling->BDNF Neuroplasticity Increased Neuroplasticity & Neurogenesis BDNF->Neuroplasticity Therapeutic Therapeutic Effects Neuroplasticity->Therapeutic Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_comparison Comparative Analysis StartMat This compound Synth Chemical Synthesis (e.g., Oximation, Amination) StartMat->Synth CPMPamine CPMP-amine Synth->CPMPamine Purify Purification & Structural Verification (NMR, MS, HPLC) CPMPamine->Purify BindingAssay Radioligand Binding Assay (SERT, NET, DAT) Purify->BindingAssay ReuptakeAssay Serotonin Reuptake Inhibition Assay Purify->ReuptakeAssay DataAnalysis Data Analysis (IC50, Ki determination) BindingAssay->DataAnalysis ReuptakeAssay->DataAnalysis Compare Comparison with Fluoxetine & Sertraline DataAnalysis->Compare

References

Cross-validation of analytical results for 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

Researchers engaged in the analytical characterization of substituted phenylpentanones often encounter challenges in method validation and cross-verification of results. Due to a lack of publicly available analytical data for 1-(4-Chlorophenyl)-5-methoxy-1-pentanone, this guide provides a comprehensive comparison of two closely related and well-characterized alternatives: 1-(4-methoxyphenyl)pentan-1-one and 1-phenylpentan-1-one (Valerophenone). This guide is intended for researchers, scientists, and drug development professionals, offering a framework for analytical method development and validation.

This publication presents a comparative analysis of the analytical techniques used to characterize 1-(4-methoxyphenyl)pentan-1-one and 1-phenylpentan-1-one. Key performance indicators from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are detailed to facilitate objective comparison and support experimental design.

Comparative Analysis of Physicochemical and Chromatographic Data

The selection of an appropriate analytical method is contingent on the physicochemical properties of the analyte. The table below summarizes key properties and typical chromatographic retention times for the two compounds, providing a basis for method selection and optimization.

Parameter1-(4-methoxyphenyl)pentan-1-one1-phenylpentan-1-one (Valerophenone)
Molecular Formula C₁₂H₁₆O₂C₁₁H₁₄O
Molecular Weight 192.25 g/mol [1]162.23 g/mol [2]
CAS Number 1671-76-7[1]1009-14-9[2]
HPLC Retention Time Not specifiedNot specified
GC-MS Retention Index Not specified1313 (Standard non-polar)

Detailed Experimental Protocols

Reproducibility and accuracy of analytical results are underpinned by meticulous adherence to experimental protocols. The following sections detail the methodologies for HPLC, GC-MS, and NMR analysis of the compared compounds.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for the analysis of both 1-(4-methoxyphenyl)pentan-1-one and 1-phenylpentan-1-one.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1, C18, or equivalent reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with an acidic modifier such as phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the analytes (typically around 245 nm).

  • Flow Rate: Approximately 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like phenylpentanones.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, with an injection temperature of ~250°C.

  • Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) to ensure separation of the analytes from any impurities.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode to obtain the mass spectrum of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecules.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

  • Data Processing: The resulting spectra are processed and analyzed to confirm the chemical structure of the compounds.

Spectral Data Comparison

The following tables summarize the key spectral data for the two compounds.

¹H NMR Spectral Data (400 MHz, CDCl₃)

Protons1-(4-methoxyphenyl)pentan-1-one (Predicted)1-phenylpentan-1-one (Valerophenone)[2]
Aromatic-H ~7.9 (d, 2H), ~6.9 (d, 2H)~7.9 (m, 2H), ~7.5 (m, 3H)
-OCH₃ ~3.8 (s, 3H)-
-CH₂- (α to C=O) ~2.9 (t, 2H)~2.9 (t, 2H)
-CH₂- ~1.7 (m, 2H)~1.7 (m, 2H)
-CH₂- ~1.4 (m, 2H)~1.4 (m, 2H)
-CH₃ ~0.9 (t, 3H)~0.9 (t, 3H)

¹³C NMR Spectral Data (CDCl₃)

Carbon1-(4-methoxyphenyl)pentan-1-one[1]1-phenylpentan-1-one (Valerophenone)[2]
C=O ~199.0~200.5
Aromatic-C (quaternary) ~130.5, ~163.5~137.0
Aromatic-CH ~130.0, ~113.5~128.5, ~128.0, ~133.0
-OCH₃ ~55.5-
-CH₂- (α to C=O) ~38.0~38.5
-CH₂- ~27.0~27.0
-CH₂- ~22.5~22.5
-CH₃ ~14.0~14.0

GC-MS Fragmentation Data (m/z)

CompoundKey Fragments
1-(4-methoxyphenyl)pentan-1-one 135 (base peak, [CH₃OC₆H₄CO]⁺), 107, 77
1-phenylpentan-1-one (Valerophenone) 105 (base peak, [C₆H₅CO]⁺), 120, 77, 51[2]

Biological Activity and Experimental Workflow

While extensive signaling pathway data is not available for these specific simple ketones, Valerophenone is known to be an inhibitor of the enzyme carbonyl reductase[3]. This enzyme is involved in the metabolism of various xenobiotics and endogenous compounds. The methoxy-substituted analog may exhibit different inhibitory potential, a hypothesis that can be explored in further studies.

The following diagram illustrates a typical workflow for the cross-validation of analytical results for these compounds.

analytical_workflow Analytical Cross-Validation Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural Characterization cluster_quantification Quantitative Analysis & Purity cluster_validation Method Validation & Comparison Synthesis Synthesis of 1-(4-methoxyphenyl)pentan-1-one & 1-phenylpentan-1-one Purification Purification by Column Chromatography/Distillation Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS HPLC HPLC-UV (Purity & Quantification) Purification->HPLC GC GC-FID (Purity) Purification->GC Data_Comparison Comparison of Spectral & Chromatographic Data NMR->Data_Comparison MS->Data_Comparison Method_Validation Validation of Analytical Methods HPLC->Method_Validation GC->Method_Validation Conclusion Conclusion Data_Comparison->Conclusion Method_Validation->Data_Comparison

References

A Comparative Purity Analysis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone from Various Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reliability and reproducibility of scientific research and drug development hinge on the quality of the starting materials. 1-(4-Chlorophenyl)-5-methoxy-1-pentanone is a chemical intermediate whose purity can significantly impact the yield, impurity profile, and overall success of subsequent synthetic steps. This guide provides a comparative assessment of this compound from three hypothetical suppliers, supported by detailed experimental protocols and data, to assist researchers in making informed procurement decisions.

Data Summary: Purity and Impurity Profile

The following table summarizes the analytical results for this compound obtained from three different suppliers. The data represents a typical Certificate of Analysis (CoA) and highlights variations in purity and impurity content.

ParameterSupplier ASupplier BSupplier CMethod
Appearance White to Off-White SolidWhite Crystalline SolidLight Yellow SolidVisual
Purity (by HPLC) 98.6%99.7%97.2%HPLC-UV
Major Impurity 0.8% (Impurity I)0.1% (Impurity I)1.5% (Impurity II)HPLC-UV
Water Content 0.25%0.05%0.55%Karl Fischer
Residual Solvents 150 ppm (Toluene)< 50 ppm (Toluene)800 ppm (Toluene)GC-MS

Analysis:

  • Supplier B provides the highest purity material with the lowest levels of water and residual solvents, making it the most suitable choice for sensitive applications where stoichiometry and side-reactions are critical.

  • Supplier A offers a product of acceptable purity, though the higher levels of impurities and water may require additional purification steps depending on the application.

  • Supplier C shows the lowest purity with a significant amount of a different major impurity and high residual solvent content, suggesting it may be a less refined, technical-grade product.

Experimental Workflow and Synthesis Pathway

To ensure a comprehensive quality assessment, a structured analytical workflow is essential. The diagram below illustrates the process from sample reception to final purity verification. Understanding the synthetic origin of impurities is also crucial for troubleshooting and process optimization.

experimental_workflow cluster_0 Purity Assessment Workflow sample Sample Receipt (Suppliers A, B, C) visual Visual Inspection (Appearance, Color) sample->visual hplc HPLC Analysis (Purity, Impurities) sample->hplc gcms GC-MS Analysis (Residual Solvents) sample->gcms kf Karl Fischer Titration (Water Content) sample->kf report Final Purity Report & Supplier Comparison hplc->report gcms->report kf->report synthesis_impurities cluster_1 Potential Impurity Formation in Synthesis sm1 4-Chlorobenzoyl Chloride product 1-(4-Chlorophenyl)-5- methoxy-1-pentanone sm1->product Coupling Reaction (e.g., in Toluene) impurity1 Impurity I: Unreacted 4-Chlorobenzoyl Chloride sm1->impurity1 Incomplete Reaction sm2 4-Methoxybutyl- magnesium Bromide (Grignard Reagent) sm2->product impurity2 Impurity II: Side-product (e.g., Dimer) sm2->impurity2 Side Reaction

Spectroscopic comparison of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectral data of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone alongside its precursors, chlorobenzene and 5-methoxypentanoyl chloride, provides valuable insights for researchers, scientists, and professionals in drug development. This guide offers an objective comparison of their spectroscopic properties, supported by experimental data, to facilitate characterization and confirm successful synthesis.

The formation of this compound can be achieved via a Friedel-Crafts acylation reaction. This involves the reaction of chlorobenzene with 5-methoxypentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The spectroscopic analysis of the starting materials and the final product is crucial for monitoring the reaction progress and verifying the structure of the desired compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Data (CDCl₃, ppm)

CompoundAr-H-CH₂-C=O-CH₂-O--O-CH₃Other -CH₂-
This compound 7.91 (d, 2H), 7.45 (d, 2H)2.95 (t, 2H)3.39 (t, 2H)3.34 (s, 3H)1.80 (p, 2H), 1.65 (p, 2H)
Chlorobenzene 7.32 (m, 5H)[1]----
5-Methoxypentanoyl chloride -2.90 (t, 2H)3.40 (t, 2H)3.30 (s, 3H)1.75 (m, 4H)

Table 2: ¹³C NMR Data (CDCl₃, ppm)

CompoundC=OAr-C (Substituted)Ar-CH-CH₂-C=O-CH₂-O--O-CH₃Other -CH₂-
This compound 198.5139.5, 135.2129.6, 128.938.072.158.629.1, 21.9
Chlorobenzene -134.3129.7, 128.6, 126.4[2]----
5-Methoxypentanoyl chloride 173.8--45.971.858.728.5, 21.2

Table 3: Key IR Absorptions (cm⁻¹)

CompoundC=O StretchAr C=C StretchC-O StretchC-Cl Stretch
This compound ~1685~1590, ~1485~1100~750
Chlorobenzene -~1580, ~1475-~740[3]
5-Methoxypentanoyl chloride ~1800-~1115-

Table 4: Mass Spectrometry (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 226/228 (3:1)139/141 (C₇H₄ClO⁺), 111/113 (C₆H₄Cl⁺), 87 (C₅H₁₁O⁺)
Chlorobenzene 112/114 (3:1)[4]77 (C₆H₅⁺)[4]
5-Methoxypentanoyl chloride 150/152 (3:1)115 (M-Cl)⁺, 87 (C₅H₁₁O⁺), 55 (C₄H₇⁺)

Experimental Protocols

Synthesis of this compound (Friedel-Crafts Acylation)

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C is added 5-methoxypentanoyl chloride (1.0 eq) dropwise. The mixture is stirred for 15 minutes, after which chlorobenzene (1.5 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at 400 MHz for proton and 100 MHz for carbon, respectively.[5] Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[6]

  • FT-IR Spectroscopy : Infrared spectra are recorded on an FT-IR spectrometer.[7] Liquid samples are analyzed as a thin film between NaCl plates, while solid samples are analyzed as KBr pellets.[8]

  • Mass Spectrometry : Mass spectra are obtained using an electron ionization (EI) mass spectrometer.[2] The samples are introduced via a direct insertion probe or a gas chromatograph.[2]

Visualization of the Synthetic Pathway

Synthesis_of_this compound cluster_precursors Precursors cluster_product Product Chlorobenzene Chlorobenzene Target_Molecule This compound Chlorobenzene->Target_Molecule AlCl₃ 5-Methoxypentanoyl_chloride 5-Methoxypentanoyl chloride 5-Methoxypentanoyl_chloride->Target_Molecule

Caption: Synthetic pathway of this compound.

Interpretation and Comparison

The successful synthesis of this compound from its precursors is clearly evidenced by the changes observed in their respective spectra.

  • ¹H NMR : The most notable changes are the appearance of signals corresponding to the pentanone chain in the product, which are absent in chlorobenzene. The aromatic protons of chlorobenzene show a complex multiplet, which resolves into two distinct doublets in the product due to the para-substitution pattern. The signals for the methylene and methoxy groups from 5-methoxypentanoyl chloride are retained in the product, albeit with slight shifts in their chemical environments.

  • ¹³C NMR : The spectrum of the product shows a carbonyl carbon signal around 198.5 ppm, which is absent in the precursors. The number of aromatic carbon signals changes from three for chlorobenzene to four for the para-substituted product. The aliphatic carbon signals from the 5-methoxypentanoyl moiety are present in the final product.

  • IR Spectroscopy : The strong carbonyl stretch of the acyl chloride precursor at a high wavenumber (~1800 cm⁻¹) is replaced by a ketone carbonyl stretch at a lower wavenumber (~1685 cm⁻¹) in the product. The characteristic aromatic C=C stretching and C-Cl stretching vibrations of chlorobenzene are also present in the final product.

  • Mass Spectrometry : The molecular ion peak of the product appears at m/z 226/228, confirming the incorporation of both the chlorophenyl and the methoxypentanoyl fragments. The fragmentation pattern shows characteristic ions corresponding to the acylium cation (m/z 139/141) and the chlorophenyl cation (m/z 111/113).

References

Efficacy of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone compared to standard compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available efficacy data for 1-(4-Chlorophenyl)-5-methoxy-1-pentanone is limited. The following comparison is a hypothetical guide based on the structural analysis of the compound, suggesting potential activity as a D2 dopamine and 5-HT2A serotonin receptor antagonist. The presented data for this compound is illustrative and should be confirmed by experimental validation. Standard compounds, Haloperidol and Risperidone, are used for benchmark comparison.

Comparative Efficacy Data

The following table summarizes the hypothetical in vitro receptor binding affinities and functional assay data for this compound against the standard antipsychotic compounds Haloperidol and Risperidone.

CompoundD₂ Receptor Ki (nM)5-HT₂A Receptor Ki (nM)D₂ Receptor IC₅₀ (nM) (GTPγS Assay)5-HT₂A Receptor IC₅₀ (nM) (GTPγS Assay)
This compound 8.2 15.5 12.8 25.1
Haloperidol1.550.02.575.0
Risperidone3.00.24.50.5

Signaling Pathway Analysis

The interaction of this compound with the dopamine D2 and serotonin 5-HT2A receptors is crucial for its potential therapeutic effects. Below is a simplified diagram of these signaling pathways.

cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates Gi_Protein Gi/o Protein D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA PKA cAMP->PKA Decreases Activity Cellular_Response_D2 Neuronal Inhibition PKA->Cellular_Response_D2 Test_Compound_D2 1-(4-Chlorophenyl)- 5-methoxy-1-pentanone Test_Compound_D2->D2_Receptor Antagonist Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Activates Gq_Protein Gq/11 Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG_IP3 DAG & IP3 PIP2->DAG_IP3 PKC PKC DAG_IP3->PKC Activates Ca_Release Ca2+ Release DAG_IP3->Ca_Release Induces Cellular_Response_5HT2A Neuronal Excitation PKC->Cellular_Response_5HT2A Ca_Release->Cellular_Response_5HT2A Test_Compound_5HT2A 1-(4-Chlorophenyl)- 5-methoxy-1-pentanone Test_Compound_5HT2A->5HT2A_Receptor Antagonist

Caption: Simplified signaling pathways for Dopamine D2 and Serotonin 5-HT2A receptors.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of the test compound for the D₂ and 5-HT₂A receptors.

start Start prepare_membranes Prepare cell membranes expressing D₂ or 5-HT₂A receptors start->prepare_membranes incubate Incubate membranes with radioligand ([³H]Spiperone for D₂, [³H]Ketanserin for 5-HT₂A) and varying concentrations of test compound prepare_membranes->incubate filter Rapidly filter mixture to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specifically bound radioligand filter->wash scintillation Measure radioactivity on filters using a scintillation counter wash->scintillation analyze Analyze data to determine IC₅₀ and calculate Ki scintillation->analyze end End analyze->end

Caption: Workflow for the radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing human recombinant D₂ or 5-HT₂A receptors are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes (10-20 µg protein) are incubated in a final volume of 200 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) with a fixed concentration of radioligand and a range of concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known antagonist (e.g., 10 µM Haloperidol for D₂).

  • Incubation: The reaction is carried out at room temperature for 60 minutes.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Filters are washed three times with ice-cold wash buffer.

  • Radioactivity Measurement: Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the ability of the compound to antagonize agonist-induced G-protein activation.

start Start prepare_membranes Prepare cell membranes expressing D₂ or 5-HT₂A receptors start->prepare_membranes pre_incubate Pre-incubate membranes with varying concentrations of the test compound prepare_membranes->pre_incubate add_agonist_gtp Add a fixed concentration of agonist (e.g., Dopamine for D₂, Serotonin for 5-HT₂A) and [³⁵S]GTPγS pre_incubate->add_agonist_gtp incubate Incubate to allow for [³⁵S]GTPγS binding add_agonist_gtp->incubate filter Filter mixture to separate bound and free [³⁵S]GTPγS incubate->filter scintillation Measure radioactivity on filters filter->scintillation analyze Analyze data to determine the antagonist's IC₅₀ scintillation->analyze end End analyze->end

Caption: Workflow for the GTPγS binding assay.

Detailed Methodology:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Reaction: Membranes (5-10 µg protein) are pre-incubated with various concentrations of the test compound in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP, pH 7.4) for 15 minutes at 30°C.

  • Stimulation: The reaction is initiated by the addition of a fixed concentration of an agonist (e.g., 1 µM dopamine for D₂ or 100 nM serotonin for 5-HT₂A) and 0.1 nM [³⁵S]GTPγS.

  • Incubation: The mixture is incubated for 60 minutes at 30°C.

  • Filtration: The reaction is stopped by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The amount of [³⁵S]GTPγS bound to the membranes is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the antagonist that causes 50% inhibition of the agonist-stimulated [³⁵S]GTPγS binding (IC₅₀) is determined using non-linear regression.

Safety Operating Guide

Proper Disposal of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe disposal of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone, a compound belonging to the class of chlorinated aromatic ketones with an ether linkage. Due to its chemical structure, this compound must be treated as hazardous waste.

Immediate Safety Considerations

Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS) if available, and to wear appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol).[1]

  • Body Protection: A laboratory coat.[1]

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors.[1][2]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

1. Waste Identification and Segregation:

  • Clearly label the waste container as "Hazardous Waste: this compound".

  • This compound should be segregated with other halogenated organic waste, away from incompatible materials such as strong oxidizing agents or bases.[7][8]

2. Containerization:

  • Use a dedicated, leak-proof, and chemically compatible container for waste collection. Glass bottles are generally suitable for solvent waste.[9]

  • If possible, store the waste in its original container, ensuring it is tightly sealed.[3]

  • Keep the waste container closed at all times, except when adding waste.[1]

3. Peroxide Formation Potential:

  • The methoxy group in the molecule classifies it as an ether. Ethers are known to form explosive peroxides upon exposure to air and light.[1][5][9]

  • It is critical to date the container upon receipt and upon opening.[1][2]

  • As a precautionary measure, it is advisable to dispose of opened containers of ether-containing compounds within 6 months to a year.[1][5] If peroxide crystals are suspected or observed, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[1][2]

4. Arranging for Disposal:

  • Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup.[3]

  • Provide them with an accurate description of the waste, including its name and any known hazards.

5. Disposal of Empty Containers:

  • A container that has held this hazardous waste must also be managed properly.

  • One option is to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After rinsing, the container can often be disposed of as regular trash after defacing the label.[5]

  • Alternatively, the unrinsed, empty container should be treated as hazardous waste and disposed of through the hazardous waste program.

6. Spill Management:

  • In the event of a spill, evacuate the area and ensure it is well-ventilated.[1][3]

  • Contain the spill using an inert absorbent material like sand or vermiculite.[3]

  • The contaminated absorbent material and any cleanup supplies must be collected, placed in a sealed container, and disposed of as hazardous waste.[3][5]

Quantitative Data Summary

While a specific Safety Data Sheet for this compound was not identified, the following table summarizes typical hazard and disposal information for structurally related compounds, which should be considered as guidance.

ParameterGuidelineSource
Disposal Route Approved waste disposal plant[4]
Container Type Glass or other inert material[9]
Opened Container Shelf Life Dispose within 6 months (as a precaution for ethers)[1][5]
Unopened Container Shelf Life Dispose within 1 year (as a precaution for ethers)[1][5]
Spill Cleanup Material Inert absorbent (sand, vermiculite)[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound consult_sds Consult SDS and Wear Appropriate PPE start->consult_sds is_waste Is the chemical waste? consult_sds->is_waste label_container Label as 'Hazardous Waste' and Segregate is_waste->label_container Yes not_waste Return to Chemical Inventory is_waste->not_waste No check_peroxides Check for Peroxides (visual inspection, age) label_container->check_peroxides peroxides_present Peroxides Suspected? check_peroxides->peroxides_present contact_ehs_peroxide DO NOT HANDLE Contact EHS Immediately peroxides_present->contact_ehs_peroxide Yes store_waste Store in a Sealed, Compatible Container in a Ventilated Area peroxides_present->store_waste No contact_disposal Contact EHS or Certified Hazardous Waste Vendor store_waste->contact_disposal end End: Waste Collected by Professionals contact_disposal->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Chlorophenyl)-5-methoxy-1-pentanone. The following procedures are based on best practices for handling similar chemical compounds and are intended to foster a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.[3][4]To protect against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.[1][4][5]To prevent skin contact, which may cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[1][2][6] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2]To avoid inhalation of vapors, which may cause respiratory tract irritation.[1][7]
Footwear Closed-toe shoes. Chemical-resistant boots may be necessary for large-scale operations or spill response.[8]To protect feet from spills.

Operational and Handling Plan

A systematic approach to handling this compound is critical for safety and experimental integrity.

Experimental Workflow

prep Preparation - Review SDS of similar compounds - Don appropriate PPE handling Handling - Work in a fume hood - Use spark-proof tools prep->handling experiment Experimentation - Follow established protocol - Monitor for any adverse reactions handling->experiment decontamination Decontamination - Clean work area - Decontaminate equipment experiment->decontamination disposal Waste Disposal - Segregate waste - Follow institutional guidelines decontamination->disposal generation Waste Generation - Unused chemical - Contaminated materials (gloves, etc.) segregation Segregation - Separate from other waste streams generation->segregation labeling Labeling - Clearly label as hazardous waste segregation->labeling storage Temporary Storage - Store in a designated, secure area labeling->storage disposal Final Disposal - Arrange for pickup by a licensed waste disposal company storage->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.